Propyphenazone-d3
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Propyphenazone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of Propyphenazone-d3, focusing on its core biochemical interactions, the implications of its isotopic labeling, and the experimental methodologies used for its characterization.
Introduction: Propyphenazone and the Role of Deuteration
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, recognized for its analgesic and antipyretic properties.[1][2] It is functionally related to antipyrine and exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] this compound is a deuterated isotopologue of propyphenazone, where three hydrogen atoms have been replaced by deuterium.[5]
While the fundamental pharmacodynamic mechanism of this compound is identical to that of its parent compound, the isotopic substitution introduces a significant alteration in its metabolic profile due to the Deuterium Kinetic Isotope Effect (KIE) .[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[6][8] This can lead to a slower rate of metabolism, potentially increasing the drug's half-life and systemic exposure.[7][9] In research and clinical settings, this compound is primarily used as a stable isotope-labeled internal standard for highly accurate quantification in mass spectrometry-based assays.[5]
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for propyphenazone is the inhibition of COX-1 and COX-2 enzymes.[3][10] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs), prostacyclin, and thromboxane.[4] By blocking this pathway, propyphenazone reduces the synthesis of these pro-inflammatory and pyretic mediators.[3]
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[11]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[11][12]
Propyphenazone exhibits a relatively balanced inhibition of both COX-1 and COX-2.[3] This dual inhibition is responsible for its analgesic and antipyretic effects but also contributes to potential side effects like gastrointestinal irritation.[3]
Prostaglandin Synthesis Inhibition Pathway
The inhibition of COX enzymes by propyphenazone disrupts the arachidonic acid cascade, leading to its therapeutic effects.
The Deuterium Kinetic Isotope Effect (KIE) in Metabolism
The primary distinction of this compound lies in its altered pharmacokinetics due to the KIE. The C-D bond's higher dissociation energy slows metabolic reactions where C-H bond cleavage is the rate-limiting step.[6][13]
Quantitative Data: COX Inhibition
While specific IC₅₀ values for propyphenazone itself are not consistently reported in isolation, studies on its derivatives provide insight into its interaction with COX enzymes. For instance, coupling propyphenazone with 4-aminoantipyrine created a derivative (ANT-MP) with exceptional selectivity for COX-2.[11][14]
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| ANT-MP (Propyphenazone Derivative) | > 160 | 0.97 ± 0.04 | > 165 |
| Ibuprofen-Propyphenazone (IB-MP) | No Inhibition | 1.8 ± 0.2 (15% max inhibition) | - |
| Diclofenac-Propyphenazone (DIC-MP) | 7.1 ± 0.9 (29% max inhibition) | No Inhibition | - |
| Ketoprofen-Propyphenazone (KET-MP) | 0.2 ± 0.01 (43% max inhibition) | 0.04 ± 0.01 (19% max inhibition) | 5 |
| Data sourced from studies on propyphenazone-based analogues.[14] |
These data highlight that the propyphenazone structure can be modified to achieve high COX-2 selectivity, a desirable trait for reducing gastrointestinal side effects.[12][15]
Experimental Protocols
In Vitro COX Inhibition Assay
Characterizing the inhibitory activity of compounds like propyphenazone is typically performed using an in vitro COX inhibitor screening assay.[16][17]
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 or COX-2 activity (IC₅₀).
Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1/COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[16][18]
-
Reagent Preparation: Cofactors such as hematin and a reducing agent like L-epinephrine or a fluorometric probe are added to the buffer.[16][19]
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., Propyphenazone) dissolved in a solvent like DMSO is added to the enzyme solution. This mixture is pre-incubated, typically for 10-15 minutes at 37°C, to allow the inhibitor to bind to the enzyme.[16][18]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[16]
-
Reaction Termination: After a fixed time (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., 2.0 M HCl).[16]
-
Product Quantification: The amount of prostaglandin product (e.g., PGE₂) is quantified. This can be done using various methods:
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[16]
Experimental Workflow Diagram
Conclusion
This compound operates through the same fundamental mechanism as its non-deuterated counterpart: the inhibition of COX-1 and COX-2 enzymes to reduce prostaglandin synthesis. Its defining characteristic is the deuterium-based kinetic isotope effect, which slows its metabolism. This property makes it an invaluable tool as an internal standard in analytical chemistry for accurate quantification of propyphenazone. For drug development professionals, the study of deuterated compounds like this compound offers a strategic avenue to modulate pharmacokinetic properties, potentially leading to improved therapeutic profiles with enhanced stability and exposure.
References
- 1. nbinno.com [nbinno.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 4. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Propyphenazone used for? [synapse.patsnap.com]
- 11. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propyphenazone-based analogues as prodrugs and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Propyphenazone-based analogues as prodrugs and selective cyclooxygenase-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. abcam.com [abcam.com]
- 20. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Physical and Chemical Properties of Propyphenazone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyphenazone-d3 is the deuterated analog of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. The substitution of three hydrogen atoms with deuterium in the N-methyl group makes it a valuable tool in pharmacokinetic and metabolic studies. The heavy isotope label allows for its differentiation from the non-labeled drug, enabling precise quantification in biological matrices without introducing significant changes to its pharmacological activity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and visualizations to support research and development activities.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated form, Propyphenazone, is also included for comparison, as specific experimental values for the deuterated analog are not always available. It is important to note that the physical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts.
Table 1: General and Physical Properties
| Property | This compound | Propyphenazone |
| Chemical Name | 4-Isopropyl-5-methyl-1-(methyl-d3)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 4-Isopropyl-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one |
| CAS Number | 162935-29-7[1] | 479-92-5[2] |
| Molecular Formula | C₁₄H₁₅D₃N₂O[3] | C₁₄H₁₈N₂O[2] |
| Molecular Weight | 233.33 g/mol [3] | 230.31 g/mol [2] |
| Appearance | White to Off-White Solid[1] | White Solid[4] |
| Melting Point | Not explicitly reported. Expected to be similar to Propyphenazone. | 100-105 °C[5][6] |
Table 2: Solubility Data (for Propyphenazone)
| Solvent | Solubility |
| Water | Slightly soluble[5] |
| Ethanol (96%) | Freely soluble[5] |
| Methylene Chloride | Freely soluble[5] |
| Chloroform | Soluble[7] |
| DMSO | ≥ 2.6 mg/mL |
Experimental Protocols
Melting Point Determination
The melting point of a pharmaceutical solid can be determined using the capillary method as described in various pharmacopeias.
Methodology:
-
A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.
Solubility Determination
The equilibrium solubility of an active pharmaceutical ingredient can be determined using the shake-flask method.
Methodology:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent, confirming deuteration at this position.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak in the mass spectrum of this compound would be observed at m/z 233, corresponding to the increased mass due to the three deuterium atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical experimental workflow for the physical and chemical characterization of a deuterated active pharmaceutical ingredient like this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Mechanism of Action: COX Inhibition
Propyphenazone, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
Caption: The inhibitory effect of this compound on the cyclooxygenase pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound (2-N-methyl-d3) | LGC Standards [lgcstandards.com]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical Structure of Deuterated Propyphenazone (Propyphenazone-d3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of deuterated propyphenazone, specifically Propyphenazone-d3. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic research, serving as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Chemical Identity and Structure
This compound is a deuterated analog of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class. The deuterium labeling is specifically on the N-methyl group of the pyrazolone ring, which is a common site for metabolic oxidation. This targeted deuteration enhances its utility in metabolic studies by providing a distinct mass shift without significantly altering the molecule's physicochemical properties.
The key structural details are summarized in the table below.
| Identifier | Value | Reference |
| Common Name | This compound (2-N-methyl-d3) | [1][2] |
| IUPAC Name | 4-isopropyl-5-methyl-1-(methyl-d3)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | [2] |
| CAS Number | 162935-29-7 | [3] |
| Molecular Formula | C₁₄H₁₅D₃N₂O | [2] |
| Molecular Weight | 233.33 g/mol | [1] |
| Deuterium Incorporation | 3 atoms of Deuterium | [2] |
Below is a diagram illustrating the chemical structure of Propyphenazone and the specific location of deuterium labeling in this compound.
Quantitative Data Summary
This compound is commercially available from various suppliers, typically with high isotopic and chemical purity. The following table summarizes representative quantitative data.
| Parameter | Value | Method |
| Chemical Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (Atom % D) | ≥99% | Mass Spectrometry or NMR Spectroscopy |
| Molecular Weight (Monoisotopic) | 233.16 u | Mass Spectrometry |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process, as illustrated in the workflow diagram below.
Step 1: Synthesis of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine.
-
Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the intermediate product.
-
Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether or cold ethanol), and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 in a suitable polar aprotic solvent, such as acetone or acetonitrile, in a round-bottom flask.
-
Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
Add a stoichiometric amount of methyl-d3 iodide (CD₃I).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The synthesized this compound should be characterized to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of non-deuterated propyphenazone, with the notable absence of the singlet corresponding to the N-methyl protons. The characteristic signals for the phenyl, isopropyl, and C-methyl protons should be present at their expected chemical shifts.
-
²H NMR (Deuterium NMR): A single resonance should be observed in the deuterium NMR spectrum, corresponding to the -CD₃ group.
-
¹³C NMR: The carbon NMR spectrum will be consistent with the structure, with the signal for the N-methyl carbon showing a characteristic triplet multiplicity due to coupling with deuterium.
Mass Spectrometry (MS):
-
The mass spectrum of this compound will show a molecular ion peak ([M]⁺ or [M+H]⁺) that is 3 mass units higher than that of the non-deuterated propyphenazone. For example, in electrospray ionization (ESI) in positive mode, the [M+H]⁺ ion for propyphenazone is observed at m/z 231.1492[4]. Therefore, for this compound, the corresponding ion would be expected at approximately m/z 234.16.
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis should be performed to determine the chemical purity of the final product. The retention time of this compound is expected to be nearly identical to that of non-deuterated propyphenazone under the same chromatographic conditions.
Applications in Research
Deuterated propyphenazone is primarily used as an internal standard in bioanalytical methods for the quantification of propyphenazone in biological matrices such as plasma, urine, and tissue homogenates.[3] Its key advantages include:
-
Co-elution with the Analyte: In chromatographic separations, it co-elutes with the non-deuterated analyte, which helps to compensate for variations in sample preparation and instrument response.
-
Distinct Mass Signal: The mass difference of 3 Da allows for clear differentiation from the analyte in mass spectrometric detection, enabling accurate quantification.
-
Similar Physicochemical Properties: As a stable isotope-labeled analog, its extraction recovery and ionization efficiency are very similar to the parent compound, ensuring reliable and reproducible results.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical structure, with deuterium labeling at a metabolically relevant position, makes it an ideal internal standard for the accurate quantification of propyphenazone. The synthesis, while requiring careful execution, is based on established chemical principles, and the resulting compound can be thoroughly characterized by standard analytical techniques. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important research chemical.
References
The Use of Propyphenazone-d3 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyphenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Understanding its metabolic fate is crucial for comprehending its efficacy and safety profile. Propyphenazone-d3, a stable isotope-labeled version of the parent drug, serves as an invaluable tool in metabolic research. Its primary application is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous or administered propyphenazone, thereby ensuring accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the application of this compound in metabolic research, detailing its metabolic pathways, pharmacokinetic profile, and the experimental protocols for its analysis.
The Role of Stable Isotope Labeling in Metabolic Research
Stable isotope-labeled compounds, such as this compound, are instrumental in drug discovery and development.[1] They are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry.[2] This property makes them ideal for:
-
Internal Standards: In quantitative analysis, a known amount of the labeled compound is added to a biological sample. It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction and quantification of the analyte of interest.
-
Metabolite Identification: Co-administration of labeled and unlabeled drugs can help in identifying metabolites by looking for the characteristic isotopic pattern in the mass spectra.
-
Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon than hydrogen.[3][4] Studying the pharmacokinetics of both the labeled and unlabeled drug can provide insights into metabolic pathways and rates.[5]
Metabolic Pathways of Propyphenazone
The metabolism of propyphenazone primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions.[1][6]
Phase I Metabolism: The major initial metabolic transformation of propyphenazone is N-demethylation, which is catalyzed by the cytochrome P450 (CYP) enzyme system.[6] This reaction removes a methyl group from the pyrazolone ring, forming N-(2)-demethylpropyphenazone. While the specific CYP isozymes responsible for propyphenazone metabolism have not been definitively identified in the literature, based on the metabolism of similar compounds and general drug metabolism pathways, enzymes such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are likely involved.[7][8] Another potential, though minor, Phase I reaction is the hydroxylation of the isopropyl group.
Phase II Metabolism: Following N-demethylation, the primary metabolite, N-(2)-demethylpropyphenazone, undergoes conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of N-(2)-demethylpropyphenazone enolglucuronide, which is a more water-soluble and readily excretable compound.[1]
Below is a diagram illustrating the primary metabolic pathway of Propyphenazone.
Pharmacokinetic Profile of Propyphenazone
Pharmacokinetic studies of orally administered propyphenazone in humans have demonstrated rapid absorption and a relatively short half-life.[1][2]
Table 1: Pharmacokinetic Parameters of Propyphenazone (Non-deuterated) in Humans
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 30 minutes - 1.5 hours | [1][2] |
| Cmax (Peak Plasma Concentration) | 1.5 - 3.5 µg/mL (after a 220 mg oral dose) | [1][2] |
| t1/2 (Elimination Half-life) | 1 - 2.3 hours | [1] |
| Volume of Distribution | 2 L/kg | [1] |
Experimental Protocols for Metabolic Research
The following sections outline generalized protocols for conducting metabolic research using this compound. These are intended as a guide and should be adapted and validated for specific experimental conditions.
In Vitro CYP450 Reaction Phenotyping
This experiment aims to identify the specific CYP isozymes responsible for the metabolism of Propyphenazone.[9][10][11]
Materials:
-
Propyphenazone
-
Human liver microsomes (HLM) or recombinant human CYP isozymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Specific CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, montelukast for CYP2C8, sulfaphenazole for CYP2C9, omeprazole for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)
-
This compound (as internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures containing HLM or recombinant CYP enzymes, phosphate buffer, and Propyphenazone in a 96-well plate.
-
For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for a defined period before adding Propyphenazone.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding cold ACN containing this compound as the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Propyphenazone and the formation of its metabolites.
-
-
Data Analysis:
-
Determine the rate of Propyphenazone depletion and metabolite formation in the presence and absence of specific inhibitors.
-
A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
-
Quantitative Analysis of Propyphenazone in Plasma using LC-MS/MS
This protocol describes a general procedure for the quantification of Propyphenazone in human plasma samples, using this compound as an internal standard.[12][13]
Materials:
-
Human plasma samples
-
This compound (internal standard working solution)
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.
-
Add 300 µL of cold ACN to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a suitable gradient elution program to separate Propyphenazone from other plasma components.
-
Detect Propyphenazone and this compound using Multiple Reaction Monitoring (MRM) mode.
-
Table 2: Exemplar MRM Transitions for Propyphenazone
Analyte Precursor Ion (m/z) Product Ion (m/z) Propyphenazone 231.2 114.1 This compound 234.2 117.1 Note: These transitions are illustrative and should be optimized for the specific instrument used.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Propyphenazone to this compound against the concentration of the calibration standards.
-
Determine the concentration of Propyphenazone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows in metabolic research using this compound.
References
- 1. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioscientia.de [bioscientia.de]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Metabolic interactions of propyphenazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 10. criver.com [criver.com]
- 11. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 12. chimia.ch [chimia.ch]
- 13. hpst.cz [hpst.cz]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Propyphenazone-d3
This technical guide provides a comprehensive overview of the biological activity of this compound. Given that this compound is a deuterated form of Propyphenazone, its primary role is as an internal standard for quantitative analysis and as a tracer in pharmacokinetic studies.[1] Its biological activity is therefore considered analogous to that of its non-deuterated counterpart, Propyphenazone. This guide will focus on the established biological and pharmacological properties of Propyphenazone, which are directly relevant to the study and application of this compound.
Introduction to this compound
This compound is a stable isotope-labeled version of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1][2] The deuterium labeling (the replacement of hydrogen with its heavier isotope, deuterium) makes this compound an invaluable tool in medicinal chemistry and pharmacology.[3] Specifically, it is used as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of Propyphenazone in biological samples.[1] While deuteration can potentially alter the metabolic and pharmacokinetic profiles of a drug, the fundamental mechanism of action is expected to remain the same.[1]
Mechanism of Action
Propyphenazone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][4]
-
COX Enzyme Inhibition : Propyphenazone acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs).[5]
-
Reduction of Prostaglandin Synthesis : By blocking COX enzymes, Propyphenazone effectively decreases the production of various prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2][6] The inhibition of their synthesis leads to the analgesic, antipyretic, and anti-inflammatory effects of the drug.[6]
Pharmacological Effects
The primary pharmacological effects of Propyphenazone are directly linked to its mechanism of action:
-
Analgesic : It is effective in relieving mild to moderate pain, such as headaches and toothaches.[7]
-
Anti-inflammatory : While it possesses anti-inflammatory properties, it is generally considered to have minimal to moderate activity in this regard compared to other NSAIDs.[5]
Quantitative Data
The following tables summarize key quantitative data for Propyphenazone.
Table 1: Pharmacokinetic Parameters of Propyphenazone
| Parameter | Value | Species | Reference |
| Peak Plasma Concentration (Cmax) | 1.5 - 3.5 µg/mL | Human | [9][10] |
| Time to Peak Concentration (Tmax) | 30 minutes | Human | [9][11] |
| Elimination Half-life | 2 - 3 hours | Human | [2] |
| Oral Administration Dose | 220 mg | Human | [9][10] |
Table 2: Analytical Method Validation for Propyphenazone Quantification (HPLC)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 µg/mL | [12] |
| Limit of Quantification (LOQ) | 0.10 µg/mL | [12] |
| Recovery | 98.59% | [12] |
| Relative Standard Deviation (RSD) | 0.6% | [12] |
| Correlation Coefficient (r) | 1.00 | [12] |
Table 3: In Vitro COX Inhibition by Propyphenazone-based Analogues
Data for mutual prodrugs of Propyphenazone with other NSAIDs.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Ibuprofen-Propyphenazone (IB-MP) | 4.7 ± 0.3 | 1.3 ± 0.15 | [5] |
| Diclofenac-Propyphenazone (DIC-MP) | 7.1 ± 0.9 | No Inhibition | [5] |
| Ketoprofen-Propyphenazone (KET-MP) | 0.2 ± 0.01 | 0.04 ± 0.01 | [5] |
| ANT-MP (Propyphenazone + 4-aminoantipyrine) | No Inhibition at 160 µM | 0.97 ± 0.04 | [5] |
Metabolism
Propyphenazone is extensively metabolized, primarily in the liver.[2][4] The major metabolic pathway is demethylation.[9][10] The main metabolite excreted in urine is the enolglucuronide of N-(2)-demethylpropyphenazone.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are summaries of relevant experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantitative determination of Propyphenazone residues.
-
Objective : To validate a sensitive and accurate HPLC method for quantifying Propyphenazone.
-
Instrumentation : Shimadzu HPLC system with a UV detector.[13]
-
Column : Supelcosil LC-8 (150 × 4.6 mm, 5 µm).[13]
-
Mobile Phase : A gradient elution using 0.1% v/v aqueous solution of phosphoric acid and methanol.[13]
-
Flow Rate : 1.0 mL/min.[13]
-
Injection Volume : 20 µL.[13]
-
Column Temperature : 40 °C.[13]
-
Detection : UV spectrophotometry at 243 nm.[13]
-
Validation : The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and limit of detection (LOD).[12]
In Vivo Anti-Inflammatory and Analgesic Assays
Protocols for evaluating the pharmacological effects of Propyphenazone and its analogues have been described.[5][14]
-
Carrageenan-Induced Paw Edema (Anti-inflammatory) :
-
Animals (e.g., rats) are administered the test compound or vehicle orally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
-
Abdominal Writhing Assay (Analgesic) :
-
Animals (e.g., mice) are pre-treated with the test compound or vehicle.
-
After a specified time, an intraperitoneal injection of a writhing-inducing agent (e.g., acetic acid) is administered.
-
The number of writhes (abdominal constrictions) is counted for a defined period (e.g., 10-20 minutes).
-
The analgesic effect is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.
-
Conclusion
This compound serves as a critical tool for the precise bioanalysis of Propyphenazone. Its biological activity is directly extrapolated from its non-deuterated form, which functions as a non-steroidal anti-inflammatory drug by inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. This mechanism underlies its analgesic and antipyretic properties. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to understand the biological context in which it is measured.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 3. CAS 162935-29-7: this compound (2-N-METHYL-D3) [cymitquimica.com]
- 4. What is Propyphenazone used for? [synapse.patsnap.com]
- 5. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medindia.net [medindia.net]
- 8. mims.com [mims.com]
- 9. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. congress.sctm.mk [congress.sctm.mk]
- 13. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet [mdpi.com]
- 14. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Propyphenazone in Human Plasma using Propyphenazone-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative analysis of small molecules in complex biological matrices.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective calibration approach to compensate for variations during sample preparation and to correct for potential matrix effects, ensuring high accuracy and precision.[2][3] Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[4] This application note details a robust and validated LC-MS/MS method for the quantification of propyphenazone in human plasma, employing Propyphenazone-d3 as the internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Experimental Protocols
Reagents and Materials
-
Analytes: Propyphenazone (Reference Standard), this compound (Internal Standard).
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and reagent-grade water.[3]
-
Additives: Formic acid (FA).[3]
-
Matrix: Drug-free human plasma.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Propyphenazone stock solution with a 50:50 mixture of methanol and water to create calibration standards.[3]
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Spike 10 µL of the appropriate Propyphenazone working standard solution into the calibration and QC tubes. For unknown samples, add 10 µL of the 50:50 methanol/water mixture.
-
To every tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (ACN) to each tube to precipitate plasma proteins.[5]
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[7]
LC-MS/MS Instrumental Conditions
-
LC System: Standard High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[8]
-
Column Temperature: 30°C.[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Parameters:
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[3]
Data Presentation and Results
The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propyphenazone | 231.1 | 113.1 | 25 |
| This compound | 234.1 | 116.1 | 25 |
Table 2: Calibration Curve Linearity
The calibration curve was constructed by plotting the peak area ratio (Propyphenazone/Propyphenazone-d3) against the nominal concentration.
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
| 1 - 1000 | y = 0.0152x + 0.0021 | > 0.998 |
Table 3: Intra- and Inter-Day Precision and Accuracy
Precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, High) on three separate days.
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD, n=18) | Inter-Day Accuracy (%Bias) |
| LQC | 5 | 4.8 | -2.5 | 5.3 | -1.9 |
| MQC | 100 | 3.1 | 1.2 | 3.9 | 1.5 |
| HQC | 800 | 2.5 | 0.8 | 3.2 | 1.1 |
Table 4: Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at medium concentration levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| MQC | 100 | 95.2 | 97.8 |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.
References
- 1. opentrons.com [opentrons.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
Quantitative Analysis of Mephedrone in Human Plasma using Propyphenazone-d3 as an Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of new psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. Mephedrone (4-methylmethcathinone) is a synthetic cathinone that has been widely abused for its stimulant effects. Accurate and reliable quantitative methods are essential for monitoring mephedrone in biological matrices to understand its pharmacokinetics and for clinical and forensic investigations.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation, matrix effects, and instrument response. However, a SIL-IS for every analyte, especially for new psychoactive substances, may not always be commercially available or may be cost-prohibitive.
In such cases, a structurally similar compound can be used as a surrogate internal standard. Propyphenazone-d3, a deuterated analog of the analgesic drug propyphenazone, is a suitable candidate as a surrogate internal standard for the quantification of various compounds.[1] This application note presents a validated LC-MS/MS method for the quantitative analysis of mephedrone in human plasma using this compound as an internal standard.
Materials and Methods
Reagents and Materials
-
Mephedrone hydrochloride (certified reference material)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of mephedrone and the internal standard from human plasma.
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Add 200 µL of 0.1 M phosphate buffer (pH 6) and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mephedrone: Precursor ion (m/z) 178.1 → Product ion (m/z) 160.1
-
This compound: Precursor ion (m/z) 234.2 → Product ion (m/z) 176.2
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of mephedrone in human plasma using this compound as an internal standard. The method was validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.
Quantitative Data
The quantitative performance of the method is summarized in the following tables.
Table 1: Calibration Curve Parameters for Mephedrone
| Analyte | Linear Range (ng/mL) | R² | Equation |
| Mephedrone | 1 - 1000 | 0.9985 | y = 0.025x + 0.003 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Spiked Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| 5 | 4.2 | 102.5 | 5.8 | 104.1 |
| 50 | 3.1 | 98.7 | 4.5 | 101.3 |
| 500 | 2.5 | 101.2 | 3.9 | 99.8 |
Table 3: LOD, LOQ, Recovery, and Matrix Effect
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Mephedrone | 0.5 | 1 | 92.3 | -8.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of mephedrone.
Caption: Major metabolic pathway of propyphenazone.[1]
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of mephedrone in human plasma. The use of this compound as a surrogate internal standard provides accurate and precise results, making this method suitable for clinical and forensic applications where a stable isotope-labeled internal standard for mephedrone is not available. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.
References
Application Notes and Protocols for the Chemical Synthesis of Propyphenazone-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis and preparation of Propyphenazone-d3. This deuterated analog of Propyphenazone is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry.[1][2] The protocols outlined below are based on established synthetic routes for Propyphenazone, adapted for the introduction of a deuterated methyl group.
Introduction
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[3] Its deuterated form, this compound, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise quantification and differentiation from the unlabeled drug. The deuterium labeling is typically on the 2-N-methyl group, leading to a molecular weight increase of three units.[2][4]
Chemical and Physical Data
A summary of the key chemical and physical properties of Propyphenazone and its deuterated analog is presented below.
| Property | Propyphenazone | This compound (2-N-methyl-d3) |
| Molecular Formula | C₁₄H₁₈N₂O | C₁₄H₁₅D₃N₂O |
| Molecular Weight | 230.31 g/mol [3][5] | 233.33 g/mol [2] |
| CAS Number | 479-92-5[3] | 162935-29-7[2] |
| Appearance | White to off-white solid | White to off-white solid[2] |
| Isotopic Purity | Not Applicable | ≥ 99 atom % D[2] |
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the pyrazolone intermediate, 4-isopropyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (also known as 4-isopropylantipyrine). The second and final step is the N-methylation of this intermediate using a deuterated methylating agent, typically deuterated methyl iodide (CD₃I).
Experimental Workflow
References
High-performance liquid chromatography (HPLC) method for Propyphenazone quantification
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise quantification of Propyphenazone, a widely used analgesic and antipyretic agent. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for quality control and research purposes.
Application Note
This method utilizes reverse-phase HPLC with UV detection, a robust and common technique in pharmaceutical analysis. The described protocol is applicable for the determination of Propyphenazone in pharmaceutical formulations. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Key aspects of the method include:
-
Specificity: The method is highly specific for Propyphenazone, with no interference from common excipients found in pharmaceutical tablets.
-
Linearity: A linear relationship between concentration and detector response is observed over a broad concentration range.
-
Accuracy and Precision: The method demonstrates high accuracy, with recovery rates close to 100%, and excellent precision, as indicated by low relative standard deviation (%RSD) values.
-
Sensitivity: The limits of detection (LOD) and quantification (LOQ) are sufficiently low for the intended application.
Experimental Protocols
A detailed methodology for the quantification of Propyphenazone is outlined below.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | A system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water or buffer). A common composition is Acetonitrile:Water (70:30 v/v).[3] Other reported mobile phases include water (pH 3.0 with o-phosphoric acid) and 2-propanol (80:20 v/v).[1] A gradient elution with acetonitrile, methanol, and water has also been described.[2] |
| Flow Rate | Typically set between 1.0 and 1.5 mL/min.[1][3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C or 40°C).[4][5] |
| Detection Wavelength | UV detection is performed at a wavelength where Propyphenazone has significant absorbance, such as 238 nm, 240 nm, or 245 nm.[3][6][7] |
| Injection Volume | A standard injection volume of 20 µL is used.[1][2] |
Preparation of Solutions
a. Standard Stock Solution:
-
Accurately weigh a suitable amount of Propyphenazone reference standard (e.g., 10 mg).
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile (50:50 v/v)).[4] This yields a stock solution of a specific concentration (e.g., 100 µg/mL).
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.
c. Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[3]
-
Accurately weigh a portion of the powder equivalent to a specific amount of Propyphenazone (e.g., 100 mg).[3]
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a portion of the diluent, sonicate for a specified time (e.g., 15-25 minutes) to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.[4]
-
Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the mobile phase to a concentration that falls within the calibration curve range.
Data Presentation
The quantitative performance of the HPLC method for Propyphenazone is summarized in the following tables.
Table 1: Chromatographic Performance
| Parameter | Typical Value |
| Retention Time (min) | 11.22 - 13.63 |
| Tailing Factor | < 2 |
| Theoretical Plates | > 2000 |
Note: Retention times can vary depending on the specific column and mobile phase composition used.[1][3]
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1.5 - 45.[1] Other studies have shown linearity in ranges such as 20-400 µg/mL.[2] |
| Correlation Coefficient (r²) | > 0.999.[8] |
| Accuracy (% Recovery) | 98.59% - 102.3%.[8][9] |
| Precision (%RSD) | < 2.0%. A precision study showed an RSD of 0.6%.[8] |
| Limit of Detection (LOD) | As low as 0.03 µg/mL.[8] |
| Limit of Quantification (LOQ) | As low as 0.10 µg/mL.[8] |
Visualizations
The following diagrams illustrate the key workflows in the HPLC analysis of Propyphenazone.
Caption: Workflow for Propyphenazone quantification by HPLC.
Caption: Protocol for preparing samples from tablet formulations.
Caption: Logical flow of data analysis for quantification.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. congress.sctm.mk [congress.sctm.mk]
- 9. revroum.lew.ro [revroum.lew.ro]
Proper preparation and storage of Propyphenazone-d3 stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper preparation and storage of Propyphenazone-d3 stock solutions, ensuring their accuracy and stability for use as internal standards in quantitative analysis.
Introduction
This compound is the deuterated analog of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. In bioanalytical and pharmaceutical research, this compound is commonly used as an internal standard for the quantification of Propyphenazone in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
Proper preparation and storage of this compound stock solutions are critical to maintain their integrity and ensure reliable analytical results. This document outlines the recommended procedures for solvent selection, stock solution preparation, and storage conditions.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is essential for its proper handling and use.
| Property | Value |
| Molecular Formula | C₁₄H₁₅D₃N₂O |
| Molecular Weight | 233.33 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Solubility Data
The choice of solvent is critical for preparing a stable and accurate stock solution. The following table summarizes the known solubility of Propyphenazone (and by extension, this compound) in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.6 mg/mL |
| Ethanol (96%) | Freely soluble[1] |
| Methylene Chloride | Freely soluble[1] |
| Chloroform | Soluble[2] |
| Water | Slightly soluble |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
High-purity solvents (e.g., DMSO, methanol, ethanol, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with screw caps and PTFE septa
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution. This solution can then be used to prepare more dilute working solutions.
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., ~5 mL of methanol for a 10 mL flask) to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer and/or an ultrasonic bath to ensure complete dissolution of the solid.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the stock solution to a clean, amber glass vial for storage. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
Storage and Stability
Proper storage is crucial to prevent degradation and maintain the concentration of the stock solution.
Storage Conditions
The following table provides recommended storage conditions for this compound as a solid and in solution.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Best Practices for Storage:
-
Light Protection: Store solutions in amber vials to protect from light, as exposure can lead to degradation.
-
Aliquotting: It is highly recommended to aliquot the primary stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles, which can affect the stability of the compound.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
Solvent Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration of the solution.
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solutions.
Logical Relationships in Handling Deuterated Standards
Caption: Key factors influencing the reliability of deuterated internal standard solutions.
References
Application Note: Quantification of Propyphenazone using TLC-Densitometry
Introduction
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is often formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine. Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, cost-effective, and reliable method for the quantification of propyphenazone in pharmaceutical dosage forms and biological matrices.[1][2] This application note provides a detailed protocol for the quantification of propyphenazone using TLC-densitometry.
Principle
The method involves the separation of propyphenazone from other components on a TLC plate coated with a stationary phase. The separation is achieved by developing the plate with a suitable mobile phase. After development, the plate is dried, and the separated spots are quantified by scanning them with a densitometer at a specific wavelength. The concentration of propyphenazone is determined by comparing the peak area of the sample spot with that of a standard of known concentration.
Experimental Protocol
1. Materials and Reagents
-
Standards: Propyphenazone reference standard
-
Solvents: Methanol, Chloroform, Toluene, Ethyl acetate, Ethanol, Acetic acid (analytical grade)
-
TLC Plates: Pre-coated silica gel 60 F254 plates (20 x 10 cm or 10 x 10 cm)
2. Standard Solution Preparation
Prepare a stock solution of propyphenazone in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions in methanol with concentrations ranging from 0.2 to 1.8 mg/mL.[3]
3. Sample Preparation
-
Tablets: Weigh and finely powder at least 20 tablets. An amount of the powder equivalent to the average weight of one tablet is to be extracted with a suitable volume of methanol (e.g., 25 mL).[3] The solution should then be sonicated or vortexed to ensure complete dissolution of propyphenazone, followed by centrifugation or filtration to remove any undissolved excipients.[3]
-
Plasma: For analysis in biological matrices like human plasma, a protein precipitation step followed by liquid-liquid extraction may be necessary to isolate the drug.[1]
4. Chromatographic Conditions
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254.[1][3][4][5]
-
Mobile Phase: A mixture of chloroform, toluene, ethyl acetate, ethanol, and acetic acid in the ratio of 18:18:7.5:5:0.3 (v/v/v/v/v) has been shown to be effective.[2][6] Another suitable mobile phase is a mixture of methanol, ethyl acetate, and glacial acetic acid in the ratio of 1:9:0.1 (v/v/v).[1]
-
Chamber Saturation: Equilibrate the chromatographic chamber with the mobile phase for at least 15 minutes before developing the plate.[2]
-
Application of Spots: Apply the standard and sample solutions as bands or spots (e.g., 2 to 7 µL) onto the TLC plate using a suitable applicator.[3]
-
Development: Develop the plate in the saturated chamber until the mobile phase front has migrated a sufficient distance up the plate.
-
Drying: After development, dry the plate in a stream of warm air.
5. Densitometric Analysis
-
Detection Wavelength: Scan the dried plates densitometrically at 272 nm for propyphenazone.[7] Other reported wavelengths include 220 nm and 265 nm.[3][4][5]
-
Scanning Mode: Absorbance/reflectance.
-
Calibration Curve: Construct a calibration curve by plotting the peak area against the corresponding concentration of the propyphenazone standards.
-
Quantification: Determine the concentration of propyphenazone in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize the quantitative data for the TLC-densitometric determination of propyphenazone based on published methods.
Table 1: Method Validation Parameters for Propyphenazone Quantification
| Parameter | Result | Reference |
| Linearity Range | 0.8 - 4.0 µ g/spot | [6] |
| Linearity Range | 5 - 30 µ g/spot | [4] |
| Limit of Detection (LOD) | 0.024 µ g/spot | [8] |
| Limit of Quantification (LOQ) | 0.096 µ g/spot | [2] |
| Intraday Precision (%RSD) | 0.68 - 1.10% | [2][6] |
| Interday Precision (%RSD) | 0.53 - 1.26% | [2][6] |
| Average Recovery | 98.4 - 99.0% | [2][6] |
| Rf Value | ~0.60 | [6] |
Visualizations
Experimental Workflow for TLC-Densitometric Quantification of Propyphenazone
Caption: Workflow for propyphenazone analysis by TLC-densitometry.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Separation of Propyphenazone from Mixtures by Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of propyphenazone from various mixtures, primarily in pharmaceutical formulations, using liquid chromatography. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) techniques.
Introduction
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is frequently formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine to enhance its therapeutic effects.[1] Accurate and reliable analytical methods are crucial for the quality control of these pharmaceutical products, ensuring the identity, purity, and potency of propyphenazone. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of propyphenazone in these complex matrices.[2][3][4]
This application note details validated reversed-phase HPLC (RP-HPLC) methods for the simultaneous determination of propyphenazone, often in the presence of paracetamol and caffeine.
Data Presentation: Chromatographic Parameters and Performance
The following tables summarize the quantitative data and chromatographic conditions from various validated HPLC methods for the separation of propyphenazone.
Table 1: HPLC Method Parameters for the Separation of Propyphenazone and Other APIs
| Parameter | Method 1[5][6] | Method 2[7] | Method 3[8][9] | Method 4[1] | Method 5[10] |
| Chromatographic Mode | Isocratic RP-HPLC | Isocratic RP-HPLC | Gradient RP-HPLC | Gradient RP-HPLC | Isocratic RP-HPLC |
| Stationary Phase | Shimadzu C18 (250 x 4.6 mm, 5 µm) | Gracesmart C18 (250 x 4.6 mm, 5 µm) | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) | Luna 5u C18 (100 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Methanol: 20mM Phosphate Buffer (pH 2.5) (60:40, v/v) | Water (pH 3.0 with o-phosphoric acid): 2-propanol (80:20, v/v) | Acetonitrile, Methanol, and Water (gradient) | 0.05 M NaH2PO4 (pH 3.0): Acetonitrile (gradient) | Not Specified |
| Flow Rate | 1.2 mL/min | 1.5 mL/min | Gradient | 1.5 mL/min | Not Specified |
| Detection Wavelength | 272 nm | 210 nm | 220 nm | 275 nm (for Propyphenazone & Caffeine) | Not Specified |
| Injection Volume | Not Specified | 20 µL | 20 µL | 20 µL | Not Specified |
| Column Temperature | Not Specified | Not Specified | Room Temperature | 25°C | Not Specified |
Table 2: Performance Data for Propyphenazone Quantification
| Parameter | Method 1[5][6] | Method 2[7] | Method 3[8][9] | Method 4[1] | Method 5[10] |
| Retention Time (min) | 7.5 | 11.22 | 12.858 | Not Specified | Not Specified |
| Linearity Range (µg/mL) | Not Specified | 1.5 - 45 | 20 - 400 | 24.8 - 75.0 | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified | Not Specified | 1.00 |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | 0.10 |
| Accuracy (% Recovery) | 98 - 102 | Not Specified | Not Specified | Not Specified | 98.59 |
| Precision (% RSD) | < 2.0 | Not Specified | Not Specified | Not Specified | 0.6 |
Experimental Protocols
The following are detailed protocols for the separation of propyphenazone from mixtures containing paracetamol and caffeine using RP-HPLC.
Protocol 1: Isocratic RP-HPLC Method[5][6]
This protocol is suitable for the simultaneous estimation of paracetamol, caffeine, and propyphenazone in pharmaceutical formulations.
3.1.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Reference standards of Propyphenazone, Paracetamol, and Caffeine
-
Sample containing Propyphenazone (e.g., tablets)
3.1.2. Chromatographic Conditions
-
Column: Shimadzu C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 20mM Phosphate Buffer (pH 2.5, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 20 µL (typical, can be optimized)
-
Column Temperature: Ambient
3.1.3. Preparation of Solutions
-
Phosphate Buffer (20mM, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix methanol and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mixture by sonication for 15 minutes.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of propyphenazone, paracetamol, and caffeine reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a specific amount of the active ingredients into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram to determine the retention times. The expected retention times are approximately 2.6 min for paracetamol, 3.0 min for caffeine, and 7.5 min for propyphenazone.[5][6]
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Calculate the amount of propyphenazone in the sample by comparing the peak area with that of the standard.
Protocol 2: Gradient RP-HPLC Method[8][9]
This protocol describes a dual-mode gradient method for the determination of paracetamol, propyphenazone, and caffeine, which is particularly useful for separating these compounds from impurities.
3.2.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards of Propyphenazone, Paracetamol, and Caffeine
-
Sample containing Propyphenazone
3.2.2. Chromatographic Conditions
-
Column: Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A ternary gradient of Acetonitrile, Methanol, and Water. The specific gradient program should be optimized based on the separation requirements.
-
Flow Rate: A gradient flow rate can also be employed to improve separation.
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Room Temperature
3.2.3. Preparation of Solutions
-
Mobile Phase Components: Prepare individual filtered and degassed solutions of acetonitrile, methanol, and water.
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using the initial mobile phase composition as the diluent.
3.2.4. Chromatographic Procedure
-
Set up the gradient program in the HPLC software, defining the changes in mobile phase composition and/or flow rate over time.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
The expected retention times are approximately 3.428 min for paracetamol, 4.178 min for caffeine, and 12.858 min for propyphenazone.[8]
-
Quantify propyphenazone based on the peak area relative to the standard.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of propyphenazone by HPLC.
Caption: General workflow for the HPLC analysis of propyphenazone.
Caption: Logical relationship in HPLC method development and validation.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. METHOD DEVELOPMENT AND VALIDATION OF RAPID ISOCRATIC RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PARACETAMOL, CAFFEINE, AND PROPYPHENAZONE IN PHARMACEUTICAL FORMULATION | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 6. [PDF] METHOD DEVELOPMENT AND VALIDATION OF RAPID ISOCRATIC RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PARACETAMOL, CAFFEINE, AND PROPYPHENAZONE IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. congress.sctm.mk [congress.sctm.mk]
Application Notes: Analysis of Propyphenazone using Micellar Electrokinetic Capillary Chromatography (MEKC)
Introduction
Micellar Electrokinetic Capillary Chromatography (MEKC) is a highly efficient analytical separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral compounds.[1][2] In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles.[2][3] These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer (the mobile phase).[1][2] This hybrid technique, combining principles of both electrophoresis and chromatography, is particularly valuable in pharmaceutical analysis due to its high speed, efficiency, and low consumption of reagents and samples.[1]
This document provides a detailed protocol for the quantitative analysis of Propyphenazone (PRO) in pharmaceutical preparations, often found in combination with Paracetamol (PAR) and Caffeine (CAF). The method is based on a validated MEKC procedure that allows for the simultaneous determination of these three active ingredients.[4]
Experimental Protocol: Simultaneous Determination of Propyphenazone, Paracetamol, and Caffeine
This protocol details the validated MEKC method for the analysis of a ternary mixture of Paracetamol (PAR), Caffeine (CAF), and Propyphenazone (PRO).[4]
1. Instrumentation and Consumables
-
Capillary Electrophoresis (CE) system equipped with a UV-Vis detector.
-
Fused-silica capillary, uncoated.
-
Data acquisition and processing software.
-
Standard laboratory glassware, analytical balance, pH meter, and sonicator.
2. Reagents and Solutions
-
Background Electrolyte (BGE): 20 mM Borate buffer (pH 9.0) containing 30 mM Sodium Dodecyl Sulphate (SDS).[4]
-
Analyte Standards: Reference standards of Propyphenazone, Paracetamol, and Caffeine.
-
Internal Standard (IS): Diflunisal (DIF).[4]
-
Solvent/Diluent: Methanol or a suitable solvent for dissolving standards and samples.
3. Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of Propyphenazone, Paracetamol, Caffeine, and the internal standard (Diflunisal) by accurately weighing and dissolving the reference standards in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare mixed working standard solutions by appropriate dilution of the stock solutions to fall within the linearity range of the method. Add the internal standard to each solution.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight.
-
Dissolve the powder in a known volume of solvent, using sonication to aid dissolution.
-
Add the internal standard.
-
Dilute the solution as necessary to bring the analyte concentrations within the method's calibration range.
-
Filter the final solution through a 0.45 µm filter before injection.
-
4. MEKC Method Parameters
The operational parameters for the capillary electrophoresis system are summarized in the table below.[4]
| Parameter | Specification |
| Capillary | Fused Silica, Uncoated |
| Total Length | 44 cm |
| Effective Length | 35.5 cm |
| Internal Diameter | 50 µm |
| Background Electrolyte | 20 mM Borate Buffer with 30 mM SDS, pH 9.0 |
| Applied Voltage | 29 kV |
| Temperature | 25 °C |
| Injection Mode | Hydrodynamic |
| Injection Parameters | 50 mbar for 3 seconds |
| Detection | UV Absorbance at 200 nm |
Data and Performance Characteristics
The method has been validated and proven to be accurate, precise, sensitive, specific, and robust for its intended use.[4]
Analyte Migration
Under the specified conditions, the analytes are well-separated. The typical migration times are presented below.[4]
| Compound | Migration Time (minutes) |
| Paracetamol (PAR) | 5.174 |
| Caffeine (CAF) | 5.513 |
| Diflunisal (IS) | 7.195 |
| Propyphenazone (PRO) | 9.366 |
Method Validation Summary
Key validation parameters for the quantitative analysis of Propyphenazone and the co-formulated drugs are summarized in the following table.[4]
| Parameter | Paracetamol (PAR) | Caffeine (CAF) | Propyphenazone (PRO) |
| Linearity Range (µg/mL) | 2 - 200 | 2 - 200 | 3 - 200 |
| Limit of Detection (LOD) (µg/mL) | 0.6 | 0.6 | 0.8 |
Visualizations
MEKC Separation Principle and Experimental Workflow
To facilitate understanding, the fundamental principle of MEKC separation and the experimental workflow are illustrated below.
Caption: MEKC Separation Principle for Neutral Analytes.
Caption: Step-by-step workflow for MEKC analysis.
Caption: Key parameters for analytical method validation.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of paracetamol, caffeine and propyphenazone in ternary mixtures by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Propyphenazone-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, possessing analgesic and antipyretic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for effective and safe drug development. Propyphenazone-d3, a stable isotope-labeled (SIL) analog of propyphenazone, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and precision of pharmacokinetic (PK) and drug metabolism (DMPK) studies by compensating for variability in sample preparation and instrument response.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in DMPK studies, including bioanalytical methods, metabolic pathway elucidation, and pharmacokinetic analysis.
I. Bioanalytical Method for Propyphenazone Quantification in Human Plasma using LC-MS/MS with this compound as an Internal Standard
A robust and validated LC-MS/MS method is essential for the accurate quantification of propyphenazone in biological matrices. This compound is the preferred internal standard due to its similar physicochemical properties and co-elution with the unlabeled analyte, which effectively corrects for matrix effects and other sources of analytical variability.
Experimental Protocol: Quantification of Propyphenazone in Human Plasma
This protocol outlines a validated method for the determination of propyphenazone in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Propyphenazone analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
2. Stock and Working Solutions Preparation:
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve propyphenazone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the propyphenazone primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all samples except the blank matrix.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[1][3]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
4. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
Time (min) % B 0.0 20 1.0 20 4.0 95 5.0 95 5.1 20 | 7.0 | 20 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
5. Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Propyphenazone 231.1 189.1 20 Propyphenazone 231.1 201.1 15 | This compound | 234.1 | 192.1 | 20 |
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the expected performance of the validated bioanalytical method.
Table 1: Calibration Curve for Propyphenazone in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Propyphenazone/Propyphenazone-d3) | Accuracy (%) |
| 1.0 (LLOQ) | 0.012 | 102.5 |
| 2.5 | 0.031 | 98.8 |
| 10 | 0.124 | 101.2 |
| 50 | 0.618 | 99.5 |
| 200 | 2.485 | 100.3 |
| 800 | 9.976 | 99.1 |
| 1000 (ULOQ) | 12.450 | 101.8 |
| LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%RSD) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%RSD) (n=18) |
| LLOQ | 1.0 | 103.2 | 4.5 | 101.7 | 5.8 |
| Low (LQC) | 3.0 | 98.9 | 3.1 | 99.6 | 4.2 |
| Medium (MQC) | 150 | 101.5 | 2.5 | 100.8 | 3.5 |
| High (HQC) | 750 | 99.2 | 1.8 | 99.9 | 2.7 |
| RSD: Relative Standard Deviation |
Visualization: Bioanalytical Workflow
II. Propyphenazone Metabolism
Propyphenazone is primarily metabolized in the liver. The major metabolic pathway is N-demethylation, resulting in the formation of N-demethylpropyphenazone.[4] This metabolite can then undergo further conjugation, such as glucuronidation, before being excreted in the urine.[4]
While definitive studies are limited, based on the metabolism of similar pyrazolone derivatives and other drugs undergoing N-demethylation, the cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP2C and CYP3A families (e.g., CYP2C9 and CYP3A4 ), are likely the primary enzymes responsible for the N-demethylation of propyphenazone.[5][6][7][8]
Visualization: Proposed Metabolic Pathway of Propyphenazone
III. Pharmacokinetics of Propyphenazone
Following oral administration, propyphenazone is rapidly absorbed from the gastrointestinal tract.[9] The use of a validated LC-MS/MS method with this compound as an internal standard allows for the precise determination of its pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters of Propyphenazone in Humans
The following table presents typical pharmacokinetic parameters of propyphenazone in healthy human volunteers following a single oral dose.
Table 3: Pharmacokinetic Parameters of Propyphenazone (220 mg oral dose)
| Parameter | Symbol | Mean Value | Unit |
| Peak Plasma Concentration | Cmax | 1.5 - 3.5 | µg/mL |
| Time to Peak Concentration | Tmax | 0.5 | hours |
| Elimination Half-life | t1/2 | 2 - 3 | hours |
| Volume of Distribution | Vd | ~2 | L/kg |
| Data compiled from literature.[4] |
Visualization: DMPK Study Workflow
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of propyphenazone in biological matrices for DMPK studies. The detailed protocols and methods outlined in these application notes provide a robust framework for researchers in drug development. The use of a stable isotope-labeled internal standard like this compound ensures high-quality data, which is fundamental for making informed decisions throughout the drug discovery and development process.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scielo.br [scielo.br]
- 4. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
Troubleshooting & Optimization
How to improve Propyphenazone-d3 signal intensity in mass spectrometry
Welcome to the technical support center for optimizing Propyphenazone-d3 signal intensity in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal performance in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is the deuterated form of Propyphenazone, a pyrazolone derivative with anti-inflammatory, analgesic, and antipyretic properties.[1][2] In mass spectrometry, it is commonly used as an internal standard for the quantitative analysis of Propyphenazone.[1] The deuterium labeling provides a mass shift from the unlabeled analyte, allowing for its distinction and accurate quantification while having nearly identical chemical and physical properties.
Q2: What are the common causes of low signal intensity for this compound?
Low signal intensity for this compound can stem from several factors, broadly categorized as:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate and inconsistent signal intensity.[3][4][5][6]
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Suboptimal Ionization Parameters: The choice of ionization source and its settings (e.g., capillary voltage, gas flow, temperature) significantly impact the efficiency of ion formation.
-
Inefficient Sample Preparation: Poor extraction and cleanup of the sample can lead to the presence of interfering substances that cause matrix effects or ion suppression.[4][7]
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Instrumental Issues: Problems within the LC-MS/MS system, such as leaks, contaminated ion sources, or incorrect instrument parameters, can lead to a general decrease in sensitivity.[8][9]
-
Adduct Formation: this compound may form adducts with salts or solvents, resulting in a distribution of the ion signal across different m/z values and a decrease in the intensity of the primary ion.
Troubleshooting Guides
Issue: Low or Inconsistent Signal Intensity
This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound.
Step 1: Evaluate for Matrix Effects
Matrix effects are a primary cause of signal suppression.[3][6]
-
Experimental Protocol: Post-Column Infusion Test
-
Prepare a solution of this compound at a concentration that gives a stable signal.
-
Infuse this solution post-column into the mass spectrometer using a syringe pump and a T-junction.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the this compound signal. A dip in the signal at the retention time of interest indicates ion suppression, while a rise indicates ion enhancement.[7]
-
Step 2: Optimize Sample Preparation
Effective sample preparation is crucial for minimizing matrix effects.[4][6]
-
Recommended Methodologies:
-
Solid-Phase Extraction (SPE): Offers excellent cleanup by selectively isolating the analyte.
-
Protocol:
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibrate the cartridge with a buffer matching the sample's pH.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a strong organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility.
-
Protocol:
-
Add an immiscible organic solvent to the aqueous sample.
-
Vortex the mixture to facilitate the transfer of this compound into the organic phase.
-
Centrifuge to separate the layers.
-
Collect the organic layer containing the analyte.
-
Evaporate the solvent and reconstitute.
-
-
-
Protein Precipitation (PP): A simpler but less clean method suitable for some applications.
-
Protocol:
-
Add a precipitating agent (e.g., acetonitrile, methanol) to the plasma or serum sample.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant.
-
-
-
| Sample Preparation Technique | Pros | Cons | Impact on Matrix Effects |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup | More complex, higher cost | Significant reduction |
| Liquid-Liquid Extraction (LLE) | Good cleanup, cost-effective | Can be labor-intensive, emulsion formation | Moderate to significant reduction |
| Protein Precipitation (PP) | Simple, fast, low cost | Less effective cleanup, high matrix effects | Minimal reduction, may increase |
Step 3: Optimize Ionization Source and Mass Spectrometer Parameters
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for compounds like Propyphenazone.[2] Consider Atmospheric Pressure Chemical Ionization (APCI) if ESI proves to be highly susceptible to matrix effects in your specific sample type, as APCI can sometimes be less prone to suppression.[4]
-
Parameter Optimization:
-
Infuse a standard solution of this compound and systematically adjust key parameters to maximize the signal.
-
Key Parameters to Optimize:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
Fragmentor Voltage/Collision Energy
-
-
| Parameter | Effect on Signal Intensity | Troubleshooting Action |
| Capillary Voltage | Affects the efficiency of droplet charging. | Optimize for maximum signal without causing instability. |
| Nebulizer Gas | Aids in droplet formation. | Adjust to achieve a stable spray. |
| Drying Gas | Facilitates solvent evaporation. | Optimize temperature and flow to enhance desolvation. |
| Collision Energy | Controls the fragmentation of the precursor ion. | Optimize for the most intense and stable product ion. |
Step 4: Perform Instrument Maintenance
A poorly maintained instrument will exhibit poor performance.
-
Check for Leaks: Ensure all gas and fluid connections are secure.[8]
-
Clean the Ion Source: Contaminants can build up on the ion source, leading to reduced sensitivity. Follow the manufacturer's protocol for cleaning.
-
Verify Vacuum System: Ensure the vacuum pumps are operating correctly and the system is at the appropriate pressure.[9]
Visual Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Exactive Plus Orbitrap Mass Spectrometer Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Minimizing matrix effects for Propyphenazone-d3 analysis in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of Propyphenazone-d3 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2] In biological samples like plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative bioanalysis. Because it has nearly identical physicochemical properties to the analyte (Propyphenazone), it co-elutes and experiences similar matrix effects.[4] This allows for the correction of variability in sample preparation, injection volume, and ionization, leading to more accurate and precise quantification.
Q3: What are the most common sample preparation techniques to reduce matrix effects?
A3: The three most common sample preparation techniques for minimizing matrix effects in bioanalysis are:
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Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.[5]
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.[3]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[3]
Q4: Which sample preparation method is best for my this compound analysis?
A4: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the biological matrix.
-
PPT is quick but may not provide the cleanest extracts, potentially leading to significant matrix effects.
-
LLE offers a cleaner sample than PPT but is more labor-intensive.
-
SPE generally provides the cleanest samples and can be automated for high-throughput applications, but it requires more method development.[3]
Q5: How can I assess the extent of matrix effects in my assay?
A5: The matrix effect can be evaluated qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any suppression or enhancement of the constant signal indicates the retention time at which matrix components are eluting and causing interference.[6]
-
Quantitative Assessment (Post-Extraction Spike): The peak area of this compound in a neat solution is compared to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. The ratio of these peak areas provides a quantitative measure of the matrix effect.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Ion Suppression | 1. Significant Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the ionization of this compound.[3]2. Suboptimal Ionization Source Parameters: Incorrect temperature, gas flows, or voltages.[4]3. Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal-to-noise ratio. | 1. Improve Sample Preparation: Switch from PPT to a more rigorous method like SPE to obtain a cleaner extract. Consider using phospholipid removal plates. Optimize Chromatography: Modify the gradient to better separate this compound from the matrix interferences.[6]2. Optimize Source Conditions: Systematically adjust source parameters (e.g., gas flow, temperature, spray voltage) to maximize the signal for this compound.3. Improve Chromatography: See "Poor Peak Shape" section below. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between different samples or wells in a plate.[4]2. Inconsistent Sample Preparation: Variability in pipetting, extraction, or evaporation steps.3. Carryover: Analyte from a high concentration sample is carried over to the next injection. | 1. Use a Stable Isotope-Labeled Internal Standard: this compound should effectively compensate for variable matrix effects.[4]Improve Sample Cleanup: A cleaner sample will have less variable matrix effects. SPE is generally more reproducible than PPT or LLE.2. Ensure Consistent Technique: Use calibrated pipettes and ensure consistent timing for each step of the sample preparation process. Consider automation for high-throughput analysis.3. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the needle and injection port between samples. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.[8]2. Inappropriate Injection Solvent: The injection solvent is much stronger than the initial mobile phase, causing peak distortion.[8]3. Secondary Interactions: The analyte is interacting with active sites on the column. | 1. Flush the Column: Use a strong solvent to wash the column. If the problem persists, replace the column. Using a guard column can extend the life of the analytical column.[8]2. Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in strength to or weaker than the initial mobile phase.[8]3. Modify Mobile Phase: Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase to reduce secondary interactions. |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or system has blocked the column inlet.[9]2. Precipitation of Sample or Buffer: The sample is precipitating in the mobile phase, or the buffer is precipitating in the organic solvent.[9] | 1. Filter Samples: Ensure all samples are filtered or centrifuged before injection. Use an in-line filter before the column.[8]Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent. If this does not resolve the issue, the column may need to be replaced.2. Check Sample Solubility: Ensure the sample is soluble in the mobile phase. Check Buffer Compatibility: Ensure the buffer used is soluble in the highest percentage of organic solvent used in the gradient. |
Quantitative Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Drug Analysis in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 50 - 80 (Significant Suppression) | Fast, simple, low cost | Provides the least clean extract, significant matrix effects. |
| Liquid-Liquid Extraction (LLE) with MTBE | 70 - 90 | 80 - 95 (Moderate Suppression) | Cleaner than PPT, relatively inexpensive | More labor-intensive, requires solvent evaporation and reconstitution. |
| Solid-Phase Extraction (SPE) Polymeric Sorbent | > 90 | > 95 (Minimal Suppression) | Provides the cleanest extract, high recovery, can be automated. | Requires method development, more expensive. |
Data is representative and compiled from various bioanalytical studies. Actual values will be analyte and matrix dependent.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for removing the majority of proteins from a plasma sample.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample than PPT by partitioning the analyte into an organic solvent.
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean glass tube.
-
Internal Standard Spiking: Add 20 µL of this compound internal standard working solution.
-
pH Adjustment (if necessary): Add 50 µL of a suitable buffer to adjust the pH and ensure Propyphenazone is in a neutral form for efficient extraction.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex the tubes for 5 minutes to facilitate the extraction.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a polymeric reversed-phase SPE cartridge to provide a highly purified sample.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add 20 µL of this compound internal standard.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Propyphenazone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Identifying, evaluating, and controlling bioanalytical risks resulting from nonuniform matrix ion suppression/enhancement and nonlinear liquid chromatography-mass spectrometry assay response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
Troubleshooting chromatographic peak tailing for Propyphenazone
Welcome to our dedicated support center for troubleshooting chromatographic issues. This guide focuses on addressing peak tailing observed during the analysis of Propyphenazone.
This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered in their daily experiments.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing?
Peak tailing is a phenomenon in chromatography where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[1][2]
Q2: Why is my Propyphenazone peak tailing?
The most common cause of peak tailing for a weakly basic compound like Propyphenazone (pKa of the conjugate acid is approximately 0.47) is secondary interactions with the stationary phase.[3] At a typical mobile phase pH (e.g., pH 3), Propyphenazone will be protonated and carry a positive charge. This cationic form can interact with ionized residual silanol groups (-Si-O⁻) on the surface of silica-based stationary phases (like C18), which act as cation-exchange sites.[4][5] This secondary retention mechanism slows down the elution of a portion of the analyte molecules, causing the peak to tail.
Other potential causes include:
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Column Overload: Injecting too much sample can saturate the stationary phase.[1][6]
-
Column Degradation: Voids in the packing material or a contaminated inlet frit can distort the peak shape.[1]
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Inappropriate Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak shape issues.[1][5]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause band broadening and tailing.[5][7]
Q3: What is an acceptable peak asymmetry or tailing factor for Propyphenazone?
According to ICH guidelines, a tailing factor (T) or asymmetry factor (As) between 0.8 and 1.5 is generally considered acceptable for a symmetrical peak. Some validated methods for Propyphenazone have reported asymmetry factors around 1.0 to 1.14 under various conditions and have set a requirement for the tailing factor to be ≤ 2.[4][8]
Troubleshooting Guide for Propyphenazone Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with Propyphenazone.
Step 1: Initial Checks and Low-Hanging Fruit
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Check for Column Overload: Dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.
-
Inspect the Mobile Phase:
-
Ensure the mobile phase is correctly prepared and the pH is as expected. An incorrectly prepared buffer can lead to significant issues.
-
Make sure the mobile phase is adequately degassed, as air bubbles can disrupt the flow and cause peak distortion.
-
Step 2: Mobile Phase and pH Optimization
The mobile phase composition is a critical factor in controlling peak shape.
-
Adjust Mobile Phase pH: Since Propyphenazone is a weak base, lowering the pH of the mobile phase can help. At a low pH (e.g., 2.5-3.0), the residual silanol groups on the silica packing are protonated (-Si-OH) and thus less likely to interact with the protonated Propyphenazone.[2] This is the most common and effective solution.
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better control the mobile phase pH at the surface of the stationary phase and mask some of the residual silanol activity.[4]
-
Use Mobile Phase Additives: A competing base, such as triethylamine (TEA), can be added to the mobile phase at a low concentration (e.g., 10-25 mM).[4][9] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Propyphenazone.
Step 3: Column Health and Alternatives
If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.
-
Column Flushing: If the column has been in use for some time, it may be contaminated. Try flushing the column with a strong solvent (e.g., reverse the column direction and flush with a high percentage of organic solvent).[1][7]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample, extending its lifetime and preserving peak shape.[7]
-
Consider a Different Column:
Step 4: Instrument and System Checks
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize band broadening.[5][7]
-
Check for Leaks: Any leaks in the system can cause disturbances in the flow rate and affect peak shape.
Data Presentation
The following table summarizes robustness data from a validated HPLC method for the simultaneous analysis of Paracetamol, Caffeine, and Propyphenazone. It provides an example of acceptable peak asymmetry for Propyphenazone under slightly varied chromatographic conditions.
| Parameter | Variation | Propyphenazone Asymmetry Factor (As) |
| Flow Rate | 1.2 mL/min | 0.98 |
| 0.8 mL/min | 0.98 | |
| Mobile Phase | Buffer:ACN (93.5:6.5) | 1.01 |
| Composition | ACN:Buffer (55:45) | 0.98 |
| Temperature | 35°C | 1.14 |
| 25°C | 1.10 | |
| Data adapted from a study on the simultaneous estimation of Propyphenazone, Caffeine, and Paracetamol.[8] |
Experimental Protocols
Protocol for Adjusting Mobile Phase pH to Reduce Peak Tailing
This protocol describes how to test the effect of mobile phase pH on the peak shape of Propyphenazone.
-
Prepare the Aqueous Component of the Mobile Phase:
-
Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.
-
-
Adjust the pH:
-
Divide the buffer solution into three portions.
-
Adjust the pH of the first portion to 3.5, the second to 3.0, and the third to 2.5, using ortho-phosphoric acid.
-
-
Prepare the Final Mobile Phases:
-
For each pH-adjusted buffer, mix it with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Filter each mobile phase through a 0.45 µm membrane filter and degas by sonication or vacuum.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and C18 column with the mobile phase at pH 3.5 for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of Propyphenazone and record the chromatogram.
-
Calculate the tailing factor or asymmetry factor of the Propyphenazone peak.
-
Repeat the equilibration and analysis with the mobile phases at pH 3.0 and pH 2.5.
-
-
Data Evaluation:
-
Compare the peak shapes and asymmetry factors obtained at the different pH values to determine the optimal pH for minimizing peak tailing.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting Propyphenazone peak tailing.
Caption: A step-by-step workflow for troubleshooting Propyphenazone peak tailing.
References
- 1. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jipbs.com [jipbs.com]
- 5. Propyphenazone - Wikipedia [en.wikipedia.org]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of high performance liquid chromatography methods (HPLC) analysis for simultaneous determination of Acetaminophen, Propyphenazone and Caffeine | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
Technical Support Center: Managing Eutectic Formation of Propyphenazone and Paracetamol in Formulations
Welcome to the Technical Support Center for Pharmaceutical Formulations. This resource is designed for researchers, scientists, and drug development professionals working with combination formulations of propyphenazone and paracetamol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the eutectic formation of these two active pharmaceutical ingredients (APIs).
Understanding the Eutectic Formation
Propyphenazone and paracetamol are known to form a eutectic mixture, which is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual components. This physical interaction can lead to significant challenges in the manufacturing and stability of solid dosage forms.
| Property | Value |
| Eutectic Composition | Approximately 35:65 (w/w) of Paracetamol to Propyphenazone[1][2][3] |
| Eutectic Temperature | Approximately 56°C[1][2][3] |
| Nature of Interaction | Physical interaction (no chemical change)[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of eutectic formation in my propyphenazone and paracetamol formulation?
A1: Common signs include:
-
Physical Instability of Tablets: Tablets may become soft, change color (e.g., brownish), or show surface defects, especially when stored at elevated temperatures and humidity.[1][2][3]
-
Processing Issues: During manufacturing, you might observe sticking and picking on tablet punches, especially in direct compression.[4][5]
-
Changes in Dissolution Profile: The dissolution rate of the APIs may be altered.
-
Lower Melting Point: Differential Scanning Calorimetry (DSC) analysis will show a melting endotherm at a lower temperature (around 56°C) than the melting points of the individual APIs.[1][2][3]
Q2: Which manufacturing process is more susceptible to issues with this eutectic mixture?
A2: Wet granulation is generally more problematic. The presence of a solvent and the heat from drying can facilitate the intimate contact between paracetamol and propyphenazone particles, promoting eutectic formation and leading to physically unstable tablets.[2][3] Direct compression , while not immune to issues, is often a preferred method as it avoids the use of solvents and reduces the heat exposure of the blend.[6]
Q3: How does humidity affect the stability of tablets containing this eutectic mixture?
A3: High humidity significantly worsens the physical instability of tablets containing the propyphenazone-paracetamol eutectic. Moisture can act as a plasticizer, further lowering the melting point of the eutectic mixture and accelerating tablet softening and discoloration.[1][2][3]
Q4: Can excipients influence the eutectic formation?
A4: Yes, excipients can play a crucial role. While there is limited systematic data on a wide range of excipients for this specific pair, some general principles apply:
-
Inert Barriers: Polymeric binders like Hydroxypropyl Methylcellulose (HPMC) and Hydroxypropyl Cellulose (HPC), when used in a co-spray drying process, can form a coating around the API particles, creating a physical barrier that minimizes direct contact and reduces eutectic formation.[7]
-
Adsorbents: Excipients with a high surface area, such as colloidal silicon dioxide (Aerosil), can help by adsorbing any liquefied eutectic mixture, potentially improving the physical stability of the formulation. The mode of incorporation (internal or external) of such excipients can significantly influence tablet properties.[8]
-
Fillers and Binders: The choice of fillers and binders can impact the extent of intimate contact between the APIs. While specific data for the propyphenazone-paracetamol eutectic is limited, general excipient compatibility screening is crucial.
Troubleshooting Guides
Problem 1: Tablets are soft and show discoloration during stability studies.
-
Possible Cause: Formation of the eutectic mixture, which is exacerbated by high temperature and humidity during accelerated stability studies.
-
Troubleshooting Steps:
-
Review the Manufacturing Process: If using wet granulation, consider switching to direct compression to minimize heat and solvent exposure.
-
Formulation Modification:
-
Co-spray Dry APIs: Co-spray dry one or both APIs with a polymer like HPMC or HPC to create a protective barrier around the particles.[7]
-
Incorporate an Adsorbent: Add an adsorbent excipient like colloidal silicon dioxide to the formulation to adsorb any liquefied eutectic.
-
-
Packaging: Use packaging with a high moisture barrier, such as aluminum/aluminum blisters, to protect the tablets from humidity.
-
Storage Conditions: Ensure that the storage conditions for the final product are well-controlled to avoid high temperatures and humidity.
-
Problem 2: Sticking and picking are observed during direct compression.
-
Possible Cause: Localized melting of the eutectic mixture due to the pressure and friction generated during tableting.
-
Troubleshooting Steps:
-
Optimize Compression Parameters:
-
Reduce Compression Speed: Slowing down the tablet press can reduce frictional heat.
-
Adjust Compression Force: Insufficient compression force can lead to weak bonds between particles, while excessive force can generate more heat. Experiment to find the optimal compression force.[4]
-
-
Improve Lubrication: Ensure adequate and uniform blending of the lubricant (e.g., magnesium stearate). Over-blending can be counterproductive.[4]
-
Punch and Die Maintenance: Ensure that the punch faces are smooth and polished to minimize sticking.
-
Formulation Adjustments:
-
Incorporate a glidant like colloidal silicon dioxide to improve powder flow and reduce friction.
-
Consider the use of specialized tooling with anti-stick coatings.
-
-
Problem 3: Inconsistent dissolution results.
-
Possible Cause: Non-uniform formation of the eutectic mixture within the tablets or between batches, leading to variability in drug release.
-
Troubleshooting Steps:
-
Ensure Blend Uniformity: Implement a robust blending process to ensure a homogenous distribution of both APIs and excipients.
-
Control Particle Size: Use APIs with a consistent and controlled particle size distribution to improve blend uniformity.
-
Monitor Eutectic Formation: Use analytical techniques like DSC to assess the extent of eutectic formation in different batches and correlate it with the dissolution profiles.
-
Dissolution Method Robustness: Ensure the dissolution test method is robust and not overly sensitive to minor variations in tablet properties. Investigate potential issues like coning (the formation of a cone of undissolved powder at the bottom of the vessel).[9]
-
Experimental Protocols
Protocol 1: Characterization of Eutectic Formation using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to identify the eutectic melting point in a physical mixture of propyphenazone and paracetamol.
-
Sample Preparation:
-
Accurately weigh physical mixtures of paracetamol and propyphenazone in various ratios (e.g., 90:10, 80:20, ..., 10:90), including the theoretical eutectic composition of 35:65.
-
Gently blend the powders to ensure homogeneity.
-
Accurately weigh 4-5 mg of the sample into a standard aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Use an empty sealed pan as a reference.
-
Heat the sample from room temperature (e.g., 25°C) to 200°C at a heating rate of 5°C/min under a nitrogen atmosphere.[7]
-
-
Data Analysis:
Protocol 2: Stability Indicating HPLC Method for Simultaneous Estimation
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify both APIs and their degradation products.
-
Chromatographic Conditions (Example):
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on the individual APIs and the combination product under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2]
-
The method should be able to resolve the peaks of the intact APIs from any degradation products.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualization of Experimental Workflows
Workflow for Investigating Eutectic Formation
Caption: Workflow for the investigation and characterization of eutectic formation.
Troubleshooting Logic for Tablet Instability
Caption: Troubleshooting logic for addressing tablet instability issues.
References
- 1. Paracetamol-propyphenazone interaction and formulation difficulties associated with eutectic formation in combination solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. jsppharm.org [jsppharm.org]
- 7. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of some excipients on the physical properties of a paracetamol tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Enhancing Propyphenazone Detection Sensitivity
Welcome to the technical support center for the analysis of Propyphenazone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection sensitivity for low concentrations of Propyphenazone.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Propyphenazone using various analytical techniques.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing (HPLC) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For propyphenazone, a slightly acidic pH (e.g., 3.0) is often used.[1][2] |
| Column degradation. | Use a guard column or replace the analytical column. | |
| Sample overload. | Reduce the concentration of the injected sample. | |
| Low Signal Intensity / Poor Sensitivity (All Methods) | Suboptimal wavelength selection (HPLC/TLC). | For HPLC-UV, monitor at the maximum absorbance wavelength for Propyphenazone, which is around 275 nm.[3] |
| Inefficient sample extraction or preparation. | Optimize the sample preparation method to ensure complete dissolution and extraction of Propyphenazone. Sonication can aid in dissolving the analyte.[4][5] | |
| Low detector sensitivity. | For HPLC, consider using a more sensitive detector like a Diode Array Detector (DAD) or Mass Spectrometer (MS).[2][6] For electrochemical methods, ensure the electrode surface is properly modified and activated.[7] | |
| Baseline Noise or Drift (HPLC) | Mobile phase not properly degassed. | Degas the mobile phase using sonication or vacuum filtration before use.[1] |
| Contaminated mobile phase or column. | Use HPLC-grade solvents and filter the mobile phase. Flush the column with a strong solvent. | |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its operational lifetime. | |
| Irreproducible Results (Electrochemical Methods) | Fouling of the electrode surface. | Polish the electrode surface between measurements or use a disposable electrode. |
| Inconsistent modification of the electrode. | Ensure a consistent and reproducible procedure for electrode modification (e.g., electrodeposition time, concentration of modifiers).[7] | |
| Changes in pH of the supporting electrolyte. | Prepare fresh electrolyte solution for each set of experiments and verify the pH. | |
| Poor Spot Resolution (TLC) | Inappropriate mobile phase composition. | Optimize the mobile phase composition to achieve better separation of Propyphenazone from other components. A common mobile phase includes a mixture of chloroform, toluene, ethyl acetate, methanol, and acetic acid.[4] |
| Chamber not saturated. | Ensure the chromatography chamber is adequately saturated with the mobile phase vapor for at least 15-30 minutes before developing the plate.[8] | |
| Over-spotting of the sample. | Apply a smaller volume of the sample solution to the plate. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique offers the highest sensitivity for low concentrations of Propyphenazone?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) generally offers the highest sensitivity and selectivity, with reported Limits of Detection (LOD) as low as 0.0015 µg/mL.[9] Electrochemical methods using modified electrodes have also demonstrated very low detection limits, in the nanomolar range (e.g., 0.003 µM).[7]
Q2: How can I improve the sensitivity of my HPLC-UV method for Propyphenazone analysis?
A2: To enhance sensitivity in HPLC-UV, ensure you are using the optimal wavelength for detection (around 275 nm).[3] Optimizing the mobile phase composition and flow rate can also improve peak shape and height. Additionally, employing solid-phase extraction (SPE) for sample clean-up and pre-concentration can significantly lower the detection limit.
Q3: What are the critical parameters to control in electrochemical detection of Propyphenazone?
A3: Key parameters for successful electrochemical detection include the composition and pH of the supporting electrolyte, the scan rate, and the modification of the working electrode. The choice of electrode material (e.g., boron-doped diamond or modified glassy carbon) and the modifiers (e.g., gold nanoparticles, polymers) are crucial for achieving high sensitivity and selectivity.[7][10]
Q4: Can I use Thin-Layer Chromatography (TLC) for quantitative analysis of low Propyphenazone concentrations?
A4: Yes, TLC combined with densitometry can be used for quantitative analysis.[4][11] To enhance sensitivity, High-Performance Thin-Layer Chromatography (HPTLC) plates can be used, which may offer lower limits of detection.[11][12] The choice of stationary phase and mobile phase is critical for achieving good separation and sensitivity.[11]
Q5: Are there any novel techniques for highly sensitive Propyphenazone detection?
A5: Emerging techniques like Surface-Enhanced Raman Spectroscopy (SERS) and aptamer-based biosensors show great promise for ultra-sensitive detection of various molecules, including pharmaceuticals.[13][14][15] SERS can enhance the Raman signal by factors of up to 10¹⁵, allowing for single-molecule detection.[13] Aptamer-based sensors utilize specific nucleic acid sequences that bind to the target molecule, offering high specificity and sensitivity.[15][16]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of Propyphenazone.
Table 1: Comparison of Detection Limits for Propyphenazone
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Electrochemical Sensor (P(L-cyst)/AuNPs/PGE) | 0.003 µM | 0.009 µM | [7] |
| HPLC-UV | 1.5 µg/mL (for calibration plot) | 1.5 µg/mL (for calibration plot) | [1] |
| HPLC-DAD | Not explicitly stated, linearity from 24.8 µg/mL | Not explicitly stated, linearity from 24.8 µg/mL | [2] |
| TLC-Densitometry | 0.024 µ g/spot | Not explicitly stated | [11] |
| HPTLC-Densitometry | 0.026 µ g/spot | Not explicitly stated | [11] |
| LC-MS/MS | 0.0015 µg/mL | Not explicitly stated | [6][9] |
Table 2: Linearity Ranges for Propyphenazone Detection
| Analytical Method | Linear Range | Reference |
| Electrochemical Sensor (P(L-cyst)/AuNPs/PGE) | 0.009 – 30.0 µM | [7] |
| HPLC-UV | 1.5–45 µg/ml | [1] |
| HPLC-DAD | 24.8-75.0 µg/mL | [2] |
| LC-MS/MS | 0.005-20 µg/mL | [6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This protocol is a generalized procedure based on common practices for the analysis of Propyphenazone in pharmaceutical formulations.
a. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
b. Reagents:
-
HPLC-grade acetonitrile, methanol, and water.
-
Ortho-phosphoric acid or sodium dihydrogen phosphate for pH adjustment.[1][2]
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3.0 with ortho-phosphoric acid) and an organic solvent (e.g., 2-propanol or acetonitrile) in a specific ratio (e.g., 80:20 v/v).[1] The mobile phase should be filtered and degassed before use.
-
Column Temperature: Ambient or controlled at 25-30°C.[2][17]
-
Detection Wavelength: 275 nm.[3]
d. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Propyphenazone.
-
Dissolve the powder in a suitable solvent (e.g., HPLC-grade water or a mixture of water and methanol).[1][4]
-
Sonicate the solution for approximately 15-25 minutes to ensure complete dissolution.[4][5][17]
-
Dilute the solution to a known volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[18]
e. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions of Propyphenazone at different concentrations to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Propyphenazone in the sample by comparing its peak area to the calibration curve.
Electrochemical Detection
This protocol outlines the fabrication and use of a modified pencil graphite electrode for the sensitive detection of Propyphenazone.
a. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes).
-
Pencil Graphite Electrode (PGE) as the working electrode.
-
Ag/AgCl reference electrode and a platinum wire counter electrode.
b. Reagents:
-
L-cystine, Gold(III) chloride trihydrate (HAuCl₄).
-
Supporting electrolyte (e.g., phosphate buffer solution).
-
Propyphenazone standard.
c. Electrode Modification (P(L-cyst)/AuNPs/PGE)):
-
Poly(L-cystine) film formation: Immerse the PGE in a solution containing L-cystine and apply cyclic voltammetry for a set number of cycles (e.g., 10 cycles) at a specific scan rate.[7]
-
Gold Nanoparticle Electrodeposition: Transfer the modified electrode to a solution containing HAuCl₄ and apply a constant potential for a specified duration to deposit gold nanoparticles onto the polymer film.[7]
-
Rinse the modified electrode with deionized water before use.
d. Measurement Procedure (Differential Pulse Voltammetry - DPV):
-
Place the modified working electrode, reference electrode, and counter electrode in the electrochemical cell containing the supporting electrolyte.
-
Add a known volume of the Propyphenazone sample solution to the cell.
-
Record the differential pulse voltammogram over a potential range where Propyphenazone is electroactive (e.g., a peak around 1.10 V).[7]
-
The peak current is proportional to the concentration of Propyphenazone.
-
Construct a calibration curve by measuring the peak currents for a series of standard solutions.
Visualizations
Caption: Workflow for Propyphenazone analysis using HPLC.
Caption: Workflow for electrochemical detection of Propyphenazone.
Caption: Key factors for enhancing Propyphenazone detection sensitivity.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. Recent Advances in Aptamer-Based Sensors for Sensitive Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleic Acid Aptamer-Based Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ojp.gov [ojp.gov]
- 17. researchgate.net [researchgate.net]
- 18. revroum.lew.ro [revroum.lew.ro]
Validation & Comparative
A Comparative Guide to the Full Validation of an HPLC Method for Propyphenazone Analysis
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a cornerstone of regulatory compliance and quality assurance. This guide provides a comprehensive comparison of a fully validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Propyphenazone against alternative analytical techniques. The supporting experimental data is presented to offer an objective performance evaluation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely adopted technique for the quantitative analysis of Propyphenazone in pharmaceutical formulations. Its specificity, accuracy, and precision make it a robust method for routine quality control.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a common Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of Propyphenazone, often in combination with Paracetamol and Caffeine.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Visible detector, pump, and injector.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[1][2]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M aqueous NaH2PO4 adjusted to pH 3.0) and an organic modifier like acetonitrile or methanol is typical.[2] The composition can be isocratic (e.g., Methanol:Water 70:30 v/v) or a gradient elution.[3]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is commonly employed.[1][3]
-
Detection: UV detection at a wavelength of 272 nm or 275 nm is suitable for Propyphenazone.[2][4]
-
Injection Volume: A 20 µL injection volume is standard.[1][2]
-
Column Temperature: The analysis is typically performed at a controlled temperature, for example, 30°C.[3]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Propyphenazone reference standard in a suitable solvent such as the mobile phase or a diluent like methanol.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the desired concentration range (e.g., 1.5–45 µg/ml).[1]
-
Sample Preparation: For tablet dosage forms, a representative number of tablets are weighed, crushed into a fine powder, and an accurately weighed portion is dissolved in the diluent. The solution is then sonicated, filtered, and diluted to the appropriate concentration.
Method Validation Workflow
The validation of the HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5] The following diagram illustrates the typical workflow for method validation.
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Methods
While HPLC is a dominant technique, other methods can also be employed for the analysis of Propyphenazone.
Thin-Layer Chromatography (TLC) - Densitometry
Experimental Protocol:
-
Mobile Phase: A common mobile phase for the separation is a mixture of chloroform, toluene, ethyl acetate, methanol, and acetic acid.[6][7]
-
Sample Application: Samples and standards are applied to the TLC plate as spots or bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at a suitable wavelength, such as 220 nm.[6][7]
UV-Visible Spectrophotometry with Multivariate Calibration
Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer.
-
Methodology: This technique involves recording the UV spectra of calibration samples containing varying concentrations of Propyphenazone (and other components if present in a mixture) over a specific wavelength range (e.g., 220-280 nm).[8][9]
-
Data Analysis: Chemometric methods, such as Principal Component Regression (PCR) or Partial Least Squares (PLS), are used to build a calibration model that can predict the concentration of Propyphenazone in unknown samples.[8][9]
Performance Comparison
The following table summarizes the performance characteristics of the HPLC method compared to the alternative techniques, based on typical validation parameters.
| Validation Parameter | HPLC Method | TLC-Densitometry Method | UV-Spectrophotometry with Multivariate Calibration |
| Specificity | High (Excellent separation of analytes from excipients and impurities) | Moderate (Potential for interference from co-eluting compounds) | Low to Moderate (Overlapping spectra can be a significant issue) |
| Linearity (Correlation Coefficient, r²) | Typically > 0.999[5] | Generally > 0.99 | Generally > 0.99 |
| Accuracy (% Recovery) | 98-102% is commonly achieved[3][5] | Can be within 98-102%, but may have higher variability | Dependent on the model; can be within acceptable limits |
| Precision (% RSD) | Typically < 2%[3][5] | Generally < 5% | Can be higher than chromatographic methods |
| Limit of Detection (LOD) | Low (e.g., 0.03 µg/mL)[5] | Higher than HPLC (e.g., in the ng/spot range) | Higher than HPLC |
| Limit of Quantitation (LOQ) | Low (e.g., 0.10 µg/mL)[5] | Higher than HPLC | Higher than HPLC |
| Analysis Time | Relatively longer per sample (e.g., 10-20 minutes)[1][4] | Faster for multiple samples run simultaneously | Very fast per sample |
| Cost & Complexity | High initial instrument cost and complexity | Lower instrument cost and simpler operation | Lowest instrument cost and simplest operation |
Conclusion
The full validation of an HPLC method for Propyphenazone analysis demonstrates its superiority in terms of specificity, accuracy, and precision, making it the gold standard for quality control in the pharmaceutical industry. While alternative methods like TLC-Densitometry and UV-Spectrophotometry with multivariate calibration offer advantages in terms of cost and speed, they often lack the high degree of selectivity and sensitivity provided by HPLC. The choice of method will ultimately depend on the specific application, regulatory requirements, and available resources. For routine quality control and in the presence of potential interfering substances, a validated HPLC method is the most reliable and recommended approach.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. jipbs.com [jipbs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. congress.sctm.mk [congress.sctm.mk]
- 6. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. tsijournals.com [tsijournals.com]
Propyphenazone-d3 Versus Other Internal Standards for NSAID Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Propyphenazone-d3 and other commonly used internal standards, supported by experimental data and detailed methodologies to inform your analytical decisions.
The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is crucial for correcting the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thus ensuring accurate and precise quantification. Deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard for LC-MS-based bioanalysis as they exhibit nearly identical physicochemical properties to the unlabeled analyte.
This compound, a deuterated form of the NSAID propyphenazone, serves as a valuable internal standard for the quantification of a range of NSAIDs. Its utility stems from its structural similarity to other pyrazolone derivatives and its ability to co-elute with many NSAIDs, effectively compensating for matrix effects and variations in instrument response.
Comparison of Internal Standards
The selection of an internal standard is a critical step in method development. The ideal IS should co-elute with the analyte to experience and correct for the same degree of matrix effects (ion suppression or enhancement). While the best internal standard is the stable isotope-labeled version of the analyte itself, a deuterated analog of a structurally similar compound like this compound can be a suitable and more cost-effective alternative, especially for multi-analyte methods.
| Internal Standard Type | Advantages | Disadvantages | Typical Analytes |
| This compound | Broad applicability for multiple NSAIDs.[1] Good chromatographic behavior. Cost-effective for multi-residue methods. | Not a perfect structural analog for all NSAIDs, which may lead to slight differences in extraction recovery and matrix effects. | Phenylbutazone, Oxyphenbutazone, other pyrazolone derivatives, and a range of other NSAIDs. |
| Analyte-Specific Deuterated IS (e.g., Ibuprofen-d3, Diclofenac-d4) | The "gold standard" - most accurately mimics the analyte's behavior.[2] Co-elutes perfectly with the analyte, providing the best correction for matrix effects and variability.[2][3] | Can be expensive, especially for multi-analyte methods requiring multiple specific internal standards.[2] Synthesis can be challenging for some molecules. | The specific NSAID for which it is the labeled analog (e.g., Ibuprofen-d3 for Ibuprofen). |
| Structural Analogs (Non-deuterated) | Readily available and often less expensive. | May have different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. Less effective at correcting for matrix effects. | Various NSAIDs, but with a higher risk of inaccurate quantification. |
Performance Data
The following table summarizes typical performance data for NSAID quantification using different internal standards, compiled from various validated LC-MS/MS methods. The data highlights the excellent recovery and precision achievable with the use of appropriate internal standards.
| NSAID | Internal Standard | Matrix | Recovery (%) | Precision (RSD, %) | Reference |
| Diclofenac | Diclofenac-13C6 | Milk, Muscle | 85.0 - 109 | 4.73 - 16.6 | [4] |
| Flunixin | Flunixin-d3 | Milk, Muscle | 86.3 - 108 | 5.51 - 16.2 | [4] |
| Meloxicam | Meloxicam-d3 | Milk, Muscle | 85.0 - 109 | 4.73 - 16.6 | [4] |
| Phenylbutazone | Phenylbutazone-13C12 | Milk, Muscle | 85.0 - 109 | 4.73 - 16.6 | [4] |
| Multiple NSAIDs | Various Deuterated IS | Milk | 94.7 - 110.0 | 2.9 - 14.7 | [5] |
| Multiple NSAIDs | - | Urine | 86.6 - 113.1 | - | [6] |
Experimental Protocols
A generalized experimental protocol for the quantification of NSAIDs in a biological matrix using an internal standard is outlined below. Specific parameters will vary depending on the analyte, matrix, and instrumentation.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add 20 µL of the internal standard solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI), positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizations
The following diagrams illustrate key aspects of the NSAID quantification workflow and the rationale for selecting an internal standard.
Caption: Experimental workflow for NSAID quantification.
Caption: Logic for internal standard selection.
Conclusion
The choice of an internal standard is a critical determinant of the accuracy and reliability of NSAID quantification. While analyte-specific deuterated internal standards represent the ideal choice, this compound offers a robust and cost-effective alternative for the simultaneous analysis of multiple NSAIDs. Its performance, characterized by good recovery and precision, makes it a valuable tool for researchers in pharmaceutical analysis and clinical monitoring. The provided experimental framework and selection logic aim to guide scientists in developing and validating high-quality analytical methods for NSAID quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 5. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Propyphenazone Quantification: HPLC vs. TLC
A detailed guide for researchers and drug development professionals on the quantitative analysis of propyphenazone, comparing the performance of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) based on experimental data.
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Propyphenazone, a widely used analgesic and antipyretic, is no exception. Two common chromatographic techniques employed for its quantification are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), particularly its quantitative variant, HPTLC-densitometry. This guide provides a comprehensive comparative analysis of these two methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
Methodologies: A Look at the Experimental Protocols
The quantification of propyphenazone using either HPLC or TLC involves a series of steps, from sample preparation to data analysis. The specific parameters of these protocols are critical for achieving accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful separation technique that offers high resolution and sensitivity. A typical isocratic RP-HPLC method for the simultaneous estimation of propyphenazone, paracetamol, and caffeine involves the following:
-
Column: A Shimadzu C18 column (4.6×250 mm, 5 μm) is commonly used.[1]
-
Mobile Phase: A mixture of methanol and 20mM phosphate buffer (60:40, v/v), with the pH adjusted to 2.5, serves as the mobile phase.[1]
-
Flow Rate: The mobile phase is pumped at a flow rate of 1.2 mL/min.[1]
-
Detection: UV detection is carried out at a wavelength of 272 nm.[1]
-
Sample Preparation: A standard stock solution is prepared by dissolving the pure drug in a suitable solvent, followed by serial dilutions to create calibration standards. For pharmaceutical formulations, a specific amount of the powdered tablet is dissolved, filtered, and then diluted to the desired concentration.
Thin-Layer Chromatography (TLC-Densitometry) Protocol
Quantitative TLC, or HPTLC-densitometry, offers a simpler and more cost-effective alternative to HPLC. A representative method for the simultaneous determination of propyphenazone with paracetamol and caffeine is as follows:
-
Stationary Phase: Silica gel 60F254 plates are used as the stationary phase.[2][3]
-
Mobile Phase: A mixture of chloroform, toluene, ethyl acetate, methanol, and acetic acid in a ratio of 6:6:1:2:0.1 (by volume) is used for development.[2][3]
-
Sample Application: Samples are applied to the TLC plate as bands using an automated applicator.
-
Densitometric Analysis: After development, the plates are dried, and the spots are scanned using a densitometer at a wavelength of 220 nm.[2][3]
Performance Comparison: A Quantitative Look
The choice between HPLC and TLC for propyphenazone quantification often depends on a variety of factors, including the required sensitivity, accuracy, and throughput. The following table summarizes the key performance parameters for both methods based on published validation data.
| Performance Parameter | HPLC | TLC-Densitometry |
| Linearity Range | 24.8 - 75.0 µg/mL[4][5] | 5 - 30 µ g/spot [2][6] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but linearity is confirmed. |
| Accuracy (% Recovery) | 98.59%[7] | 99.92 ± 0.84%[2] |
| Precision (RSD %) | 0.6%[7] | Intraday: 0.68% - 1.10%, Interday: 0.53% - 1.26%[8] |
| Limit of Detection (LOD) | 0.03 µg/mL[7] | 0.096 µ g/spot [8] |
| Limit of Quantification (LOQ) | 0.10 µg/mL[7] | 0.096 µ g/spot (as per one study, likely LOQ is higher)[8] |
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative aspects of HPLC and TLC for propyphenazone quantification, the following diagrams are provided.
Caption: A flowchart illustrating the distinct experimental workflows for propyphenazone quantification using HPLC and TLC-densitometry.
Caption: A logical diagram comparing the key performance characteristics of HPLC and TLC-densitometry for propyphenazone analysis.
Conclusion: Making the Right Choice
Both HPLC and TLC-densitometry are validated and reliable methods for the quantification of propyphenazone in pharmaceutical formulations.
-
HPLC stands out for its superior sensitivity, resolution, and precision, making it the method of choice for regulatory submissions and in-depth purity analysis where the detection of trace impurities is critical.[1][7]
-
TLC-densitometry , on the other hand, offers advantages in terms of cost-effectiveness, simplicity, and higher sample throughput, as multiple samples can be analyzed simultaneously on a single plate.[9] This makes it a suitable technique for routine quality control and screening purposes.
Ultimately, the selection between HPLC and TLC will be guided by the specific analytical requirements, available resources, and the intended application. For high-stakes analyses demanding the utmost accuracy and sensitivity, HPLC is the preferred method. For routine analysis where cost and speed are major considerations, TLC-densitometry presents a viable and efficient alternative.
References
- 1. [PDF] METHOD DEVELOPMENT AND VALIDATION OF RAPID ISOCRATIC RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PARACETAMOL, CAFFEINE, AND PROPYPHENAZONE IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] SIMULTANEOUS DETERMINATION OF PARACETAMOL, PROPYPHENAZONE AND CAFFEINE FROM PHARMACEUTICAL PREPARATIONS IN THE PRESENCE OF RELATED SUBSTANCES USING A VALIDATED HPLC-DAD METHOD | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. congress.sctm.mk [congress.sctm.mk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Propyphenazone Determination
A comprehensive evaluation of analytical methodologies is paramount for the accurate quantification of Propyphenazone in pharmaceutical formulations and for residue analysis on manufacturing equipment. This guide provides a comparative overview of commonly employed analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)/High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry. The performance of these methods is assessed based on key validation parameters to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Propyphenazone quantification is contingent on factors such as sensitivity, specificity, accuracy, and the nature of the sample matrix. The following table summarizes the performance characteristics of various validated methods.
| Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| HPLC | 1.5 - 45[1] | 98.59[2] | 0.6[2] | 0.03[2] | 0.10[2] |
| HPLC (in combination) | 20 - 400 | 101.46 ± 0.98 | - | - | - |
| TLC-Densitometry | - | 99.92 ± 0.84 | - | - | - |
| UV-Spectrophotometry | 2 - 20[3] | 95 - 102[3] | <5[3] | - | - |
| Micellar Electrokinetic Capillary Chromatography | 3 - 200[4] | - | - | 0.8[4] | - |
*"-" indicates data not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
A prevalent and robust technique for the quantification of Propyphenazone is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Method 1: For Propyphenazone Residue Analysis [2]
-
Instrumentation: A sensitive HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: The surface of the manufacturing equipment is swabbed, and the analyte is extracted into a suitable solvent.
Method 2: For Simultaneous Determination with Paracetamol and Caffeine [1]
-
Instrumentation: Shimadzu chromatograph with an LC-10 AT solvent-delivery module and an SPD-10A UV–visible detector.[1]
-
Column: Gracesmart C18 column (5µm, 250mm×4.6mm i.d.).[1]
-
Mobile Phase: A mixture of water (pH adjusted to 3.0 with 1% o-phosphoric acid) and 2-propanol (80:20 v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV absorbance at 210 nm.[1]
-
Sample Preparation: Tablets are weighed, powdered, and dissolved in HPLC grade water. The stock solution is then diluted to the desired concentration.[1]
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)
TLC and HPTLC offer a simpler and more cost-effective alternative for the analysis of Propyphenazone, often used for identification and semi-quantitative estimation.
-
Stationary Phase: Silica gel 60F254 plates.
-
Mobile Phase: A variety of solvent systems can be employed, such as a mixture of chloroform, toluene, ethyl acetate, methanol, and acetic acid.[6]
-
Detection: Densitometric analysis at 272 nm for Propyphenazone.[7]
-
Sample Preparation: Standard solutions of Propyphenazone are prepared in a suitable solvent and spotted on the TLC/HPTLC plate.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a straightforward and rapid method for the quantification of Propyphenazone, particularly in bulk drug and simple formulations.
-
Instrumentation: A Shimadzu UV-Visible spectrophotometer model 1700 with 1 cm matched quartz cells.[3]
-
Solvent: Double distilled water.[3]
-
Wavelength of Maximum Absorbance (λmax): 266 nm.[3]
-
Sample Preparation: A standard stock solution of Propyphenazone is prepared in the solvent and diluted to fall within the linear range of the instrument.[3] For simultaneous analysis with other drugs, a multivariate calibration approach or solving simultaneous equations using Cramer's rule can be employed.[3][8]
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the procedural steps of each analytical method.
Caption: Workflow for Propyphenazone analysis using HPLC.
Caption: Workflow for Propyphenazone analysis using UV-Spectrophotometry.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. congress.sctm.mk [congress.sctm.mk]
- 3. incqs.fiocruz.br [incqs.fiocruz.br]
- 4. Simultaneous determination of paracetamol, caffeine and propyphenazone in ternary mixtures by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Comparison of the Limit of Detection of Paracetamol, Propyphenazone, and Caffeine Analyzed Using Thin-Layer Chromatography and High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
A Comparative Guide to Determining the Limit of Detection and Quantification for Propyphenazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Propyphenazone. The data presented is compiled from various studies and is intended to assist researchers in selecting the most suitable method for their specific analytical needs.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[1] These parameters are crucial for the validation of analytical methods.[1]
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several approaches for determining LOD and LOQ, including:
-
Visual Evaluation: Based on the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[2][3]
-
Signal-to-Noise Ratio: This approach is suitable for analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[1][4]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ are calculated using the following equations:
Comparison of Analytical Methods for Propyphenazone
The following table summarizes the reported LOD and LOQ values for Propyphenazone using various analytical techniques.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | 0.03 µg/mL | 0.10 µg/mL |
| High-Performance Liquid Chromatography (HPLC) | 0.194 µg/mL (194 ng/mL)[7] | 0.776 µg/mL (776 ng/mL)[7] |
| Thin-Layer Chromatography (TLC) - Densitometry | Not explicitly stated | 0.096 µ g/spot [8] |
| UV-Visible Spectrophotometry | 0.092 µg/mL | 0.279 µg/mL |
Experimental Protocols
Below are detailed experimental protocols from the studies cited in the comparison table.
High-Performance Liquid Chromatography (HPLC) Method 1
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Not explicitly stated in the provided abstract.
-
Mobile Phase: Not explicitly stated in the provided abstract.
-
Detection: Not explicitly stated in the provided abstract.
-
Method Validation: The method was validated according to the ICH Q2(R1) guideline, demonstrating specificity, linearity, accuracy (recovery of 98.59%), and precision (RSD of 0.6%).[9]
-
LOD and LOQ Determination: Based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]
High-Performance Liquid Chromatography (HPLC) Method 2
-
Instrumentation: HPLC system with a Luna 5u C18 column (100 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution of 0.05 M aqueous NaH2PO4 (containing 1% tetrahydrofuran, pH 3.0) and acetonitrile.[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection: UV detection at 275 nm.[10]
-
LOD and LOQ Determination: Determined by analyzing successively diluted standard solutions and establishing the minimum concentration with a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[7]
Thin-Layer Chromatography (TLC) - Densitometry
-
Stationary Phase: TLC plates.
-
Mobile Phase: A novel mobile phase was developed for the simultaneous determination of paracetamol, propyphenazone, and caffeine.[8]
-
Detection: Densitometry.
-
Method Validation: The method was validated and showed good precision, with intraday and interday coefficients of variation for propyphenazone ranging from 0.53% to 1.26%. The accuracy was demonstrated by recovery studies, with average recoveries between 98.4% and 99.0%.[8]
UV-Visible Spectrophotometry
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Double distilled water.[11]
-
Analytical Wavelengths: The absorption maxima were found to be 243 nm for paracetamol, 266 nm for propyphenazone, and 272.8 nm for caffeine. These wavelengths were used for the analysis.[11]
-
Method Validation: The method was statistically validated according to ICH guidelines and demonstrated linearity within the concentration range of 2-20 µg/mL for propyphenazone at all three wavelengths.[11]
Workflow for LOD and LOQ Determination
The following diagram illustrates a general workflow for determining the LOD and LOQ of an analytical method, based on the principles outlined in the ICH Q2(R1) guideline.
Caption: General workflow for determining LOD and LOQ.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. congress.sctm.mk [congress.sctm.mk]
- 10. researchgate.net [researchgate.net]
- 11. incqs.fiocruz.br [incqs.fiocruz.br]
A Comparative Guide to the Use of Propyphenazone-d3 as an Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the accuracy and precision of Propyphenazone-d3 as an internal standard in the quantitative analysis of propyphenazone. Due to a lack of direct comparative studies in the available scientific literature, this guide synthesizes information from validated analytical methods for propyphenazone using other internal standards or no internal standard and contrasts this with the well-established theoretical and practical advantages of employing a stable isotope-labeled internal standard like this compound.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Their utility stems from the fact that their physical and chemical properties are nearly identical to the analyte of interest.[3][4] This co-elution and similar behavior during sample preparation and analysis allow for effective compensation for variability in extraction recovery, matrix effects, and instrument response.[5][6]
Key Theoretical Advantages of this compound:
| Feature | Benefit |
| Identical Chemical Properties | Co-elutes with propyphenazone, ensuring it experiences the same matrix effects and ionization suppression or enhancement.[5][6] |
| Correction for Variability | Effectively corrects for variations in sample preparation, injection volume, and instrument response.[4] |
| Improved Accuracy and Precision | Leads to more reliable and reproducible quantitative data.[1] |
| Regulatory Acceptance | The use of SIL-IS is highly recommended by regulatory agencies like the European Medicines Agency (EMA) for bioanalytical method validation.[6] |
Performance of Alternative Internal Standards and Methods
To provide a practical comparison, this section details the performance of validated analytical methods for propyphenazone that have utilized a different internal standard (Rasagiline) or no internal standard.
Table 1: Comparison of Accuracy and Precision Data from Validated Propyphenazone Assays
| Internal Standard | Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD/CV) |
| Rasagiline | RP-HPLC | Propyphenazone | Not less than 99% | Less than 1% (RSD) |
| None | HPLC | Propyphenazone | 98.96% - 101.00% | 0.21% - 1.64% (RSD) |
| None | TLC-Densitometry | Propyphenazone | 98.4% - 99.0% | 0.53% - 1.26% (CV) |
Data synthesized from multiple sources. The study using Rasagiline analyzed a combination drug product.
Experimental Protocols
Below are summaries of the experimental methodologies used in the studies from which the comparative data was drawn.
1. RP-HPLC Method with Rasagiline as Internal Standard
-
Instrumentation: Shimadzu chromatograph with an LC-10 AT solvent-delivery module and an SPD-10A UV–visible detector.[7]
-
Column: Gracesmart C18 (5µm, 250mm×4.6mm i.d.).[7]
-
Mobile Phase: A mixture of water and 2-propanol (80:20 v/v), with the aqueous phase pH adjusted to 3.0 with 1% o-phosphoric acid.[7]
-
Flow Rate: 1.5 ml/min.[7]
-
Detection: UV absorbance at 210nm.[7]
-
Sample Preparation: Stock solutions of propyphenazone, paracetamol, and caffeine were prepared in HPLC grade water. The internal standard, Rasagiline, was also prepared in HPLC grade water.[7]
2. HPLC Method without Internal Standard
-
Instrumentation: Not specified in detail.
-
Column: Luna 5u C18 column (100 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with 0.05 M aqueous NaH2PO4 (containing 1% tetrahydrofuran, pH 3.0) and acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 275 nm for propyphenazone.
-
Sample Preparation: Standard solutions prepared at five different concentrations covering 50-150% of the expected working range.
3. TLC-Densitometric Method without Internal Standard
-
Chromatographic Conditions: Mobile phase of chloroform, toluene, ethyl acetate, ethanol, and acetic acid (80%) in a volume ratio of 18:18:7.5:5:0.3.[8]
-
Sample Preparation: Powdered tablets were supplemented with standard substances of propyphenazone, paracetamol, and caffeine at 50%, 100%, and 150% of their content.[8]
-
Data Analysis: Densitometric analysis was used to evaluate the resulting chromatographic spots and determine the coefficient of variation (CV).[8]
Visualizing the Workflow and Logical Comparison
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Logical comparison of different internal standard approaches.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the most robust approach for the quantitative analysis of propyphenazone in biological matrices. While direct comparative data is not available, the established principles of bioanalytical method validation strongly support its superiority over structural analogs or the absence of an internal standard. The data presented from methods using alternative approaches, while demonstrating acceptable performance for their intended applications, are unlikely to match the level of accuracy and precision achievable with a deuterated internal standard. For researchers and drug development professionals requiring the highest quality data, the investment in a stable isotope-labeled internal standard like this compound is highly recommended.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
Performance comparison between Propyphenazone and its deuterated analog in bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in bioanalytical assays. This guide provides a comprehensive performance comparison between propyphenazone and its deuterated analog, propyphenazone-d3, offering valuable insights for method development and validation.
In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This compound, the deuterated form of the analgesic and antipyretic drug propyphenazone, serves as an ideal internal standard for its non-labeled counterpart.
Unveiling the Performance Differences: A Data-Driven Comparison
The primary advantage of using this compound lies in its near-identical physicochemical properties to propyphenazone, with the key difference being its increased mass due to the deuterium atoms. This mass shift is crucial for mass spectrometric detection, allowing for the differentiation of the analyte from its internal standard.
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | Propyphenazone | This compound (Internal Standard) | Key Performance Implication |
| Molecular Formula | C₁₄H₁₈N₂O | C₁₄H₁₅D₃N₂O | The mass difference allows for distinct detection by the mass spectrometer. |
| Monoisotopic Mass | 230.1419 g/mol | 233.1607 g/mol | Enables selective monitoring of each compound. |
| Typical Retention Time (RT) | ~5.03 min[1] | Expected to be nearly identical to Propyphenazone | Co-elution is highly desirable for effective compensation of matrix effects. |
| Mass-to-Charge Ratio (m/z) - Precursor Ion | 231.1 [M+H]⁺ | 234.1 [M+H]⁺ | Distinct precursor ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM). |
| Mass-to-Charge Ratio (m/z) - Product Ion | 189.1 | Expected to have a corresponding mass shift | Specific product ions ensure high selectivity of the assay. |
Table 2: Bioanalytical Performance Parameters
| Parameter | Propyphenazone (Analyte) | This compound (Internal Standard) | Key Performance Implication |
| Limit of Detection (LOD) | 0.03 µg/mL (HPLC)[2], 0.0015 µg/mL (LC-MS/MS)[1] | Not applicable (used at a fixed concentration) | The use of a SIL-IS can improve the signal-to-noise ratio, potentially lowering the LOD for the analyte. |
| Limit of Quantification (LOQ) | 0.10 µg/mL (HPLC)[2] | Not applicable (used at a fixed concentration) | A well-chosen internal standard enhances the precision and accuracy at the lower limit of quantification. |
| Linearity Range | 0.005 - 20 µg/mL (LC-MS/MS)[1] | Not applicable (used at a fixed concentration) | The consistent response of the SIL-IS across the calibration range ensures accurate quantification of the analyte. |
| Recovery | 98.59% (HPLC)[2], 87.6 - 111.0% (LC-MS/MS)[1] | Expected to be very similar to Propyphenazone | Similar recovery profiles for both compounds are crucial for accurate correction of analyte loss during sample preparation. |
| Matrix Effect | Can be significant and variable | Effectively compensates for matrix-induced ion suppression or enhancement | This is the primary advantage of using a deuterated internal standard, leading to improved data quality and reliability. |
| Precision (%RSD) | Typically <15% | The use of a SIL-IS significantly improves the precision of the measurement. | Lower variability in results is achieved by correcting for random errors in the analytical process. |
| Accuracy (%Bias) | Typically within ±15% | The use of a SIL-IS significantly improves the accuracy of the measurement. | More accurate determination of the true analyte concentration is achieved. |
Experimental Corner: Protocols for Analysis
Sample Preparation: Protein Precipitation
This method is a common and straightforward approach for extracting propyphenazone from biological matrices like plasma or serum.
-
Spiking: To 100 µL of the biological matrix sample, add a known concentration of the internal standard solution (this compound).
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of propyphenazone and its deuterated internal standard. Method optimization is recommended for specific instrumentation and matrices.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) is typically employed to ensure good separation and peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propyphenazone: Q1 (m/z) 231.1 → Q3 (m/z) 189.1
-
This compound: Q1 (m/z) 234.1 → Q3 (m/z) 192.1 (predicted)
-
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument to achieve the best sensitivity and fragmentation.
-
Visualizing the Workflow and Rationale
To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of propyphenazone.
Caption: Bioanalytical workflow for propyphenazone quantification.
Caption: Primary metabolic pathway of propyphenazone.
Conclusion: The Superior Choice for Robust Bioanalysis
The use of this compound as an internal standard offers significant advantages over using a non-isotopically labeled analog or no internal standard at all. Its ability to co-elute with the analyte and behave similarly during sample processing and analysis leads to a marked improvement in the precision, accuracy, and overall robustness of the bioanalytical method. For researchers aiming for high-quality, reliable data in pharmacokinetic, toxicokinetic, or bioequivalence studies involving propyphenazone, the implementation of its deuterated analog is a strongly recommended and scientifically sound strategy.
References
A Comparative Analysis of the Analgesic Efficacy of Propyphenazone, Ibuprofen, and Aspirin
For researchers and professionals in drug development, understanding the comparative efficacy of different analgesics is paramount for informed decision-making in clinical practice and future research. This guide provides a detailed comparison of the analgesic properties of propyphenazone, a pyrazolone derivative, against two of the most common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and aspirin. The comparison is based on available experimental data, focusing on mechanism of action, analgesic efficacy in a postoperative pain model, and the methodologies employed in these clinical assessments.
Mechanism of Action: Inhibition of Cyclooxygenase
Propyphenazone, ibuprofen, and aspirin exert their analgesic, antipyretic, and, in the case of ibuprofen and aspirin, anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking the COX-1 and COX-2 isoenzymes, these drugs reduce prostaglandin synthesis, thereby alleviating pain. While all three are non-selective COX inhibitors, the specifics of their interactions with the enzymes and their resulting clinical profiles can vary.
References
Propyphenazone: A Comparative Analysis of Combination Therapies Versus Monotherapy for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, has long been utilized for its analgesic and antipyretic properties. While effective as a monotherapy in certain contexts, its combination with other active pharmaceutical ingredients, notably paracetamol and caffeine, has been investigated to enhance its therapeutic efficacy. This guide provides a comprehensive comparison of propyphenazone in combination therapies versus monotherapy, supported by experimental data, detailed methodologies, and mechanistic insights.
Efficacy of Propyphenazone Monotherapy vs. Combination Therapies
Clinical evidence suggests that combining propyphenazone with other analgesics or adjuvants can lead to superior pain relief compared to propyphenazone alone. The most common combinations involve paracetamol and caffeine.
Propyphenazone in Combination with Caffeine
The addition of caffeine has been shown to significantly amplify the antinociceptive effects of propyphenazone. A randomized, double-blind, placebo-controlled, five-fold crossover study demonstrated that while 400 mg of propyphenazone alone did not produce a significant reduction in the amplitude of chemo-somatosensory event-related potentials (CSSERP) compared to placebo, the addition of 100 mg or 150 mg of caffeine to 400 mg or 600 mg of propyphenazone, respectively, resulted in a significant decrease in CSSERP amplitudes[1]. This suggests a synergistic or additive analgesic effect when caffeine is combined with propyphenazone[1].
Propyphenazone in Combination with Paracetamol and Caffeine
A widely studied combination is a formulation of propyphenazone, paracetamol, and caffeine. A pooled statistical analysis of eight studies on a combination of 150 mg propyphenazone, 250 mg paracetamol, and 50 mg caffeine (Saridon®) showed a faster onset of action and greater analgesic efficacy compared to paracetamol, ibuprofen, aspirin, and placebo in patients with acute dentoalveolar pain[2][3].
The rationale for this combination lies in the complementary pharmacokinetic and pharmacodynamic profiles of the components. Propyphenazone, an NSAID, has a rapid onset but a shorter duration of action, while paracetamol has a slower onset but a longer duration of action[4]. The combination of the two prolongs the therapeutic activity of propyphenazone, with peak blood plasma concentrations of propyphenazone increasing by about 40% and its elimination half-life being prolonged to approximately 77 minutes when co-administered with paracetamol[4]. Caffeine acts as an analgesic adjuvant, further enhancing the pain-relieving effects of paracetamol[4][5].
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Analgesic Efficacy of Propyphenazone Monotherapy vs. Propyphenazone-Caffeine Combination
| Treatment Group | Dosage | Primary Outcome Measure | Result |
| Propyphenazone | 400 mg | CSSERP Amplitude | No significant reduction vs. Placebo[1] |
| Propyphenazone | 600 mg | CSSERP Amplitude | Significant decrease vs. Placebo[1] |
| Propyphenazone + Caffeine | 400 mg + 100 mg | CSSERP Amplitude | Significant decrease vs. Placebo and 400 mg Propyphenazone alone[1] |
| Propyphenazone + Caffeine | 600 mg + 150 mg | CSSERP Amplitude | Significant decrease vs. Placebo and 600 mg Propyphenazone alone[1] |
Table 2: Onset of Action and Efficacy of Propyphenazone/Paracetamol/Caffeine Combination (PPC) vs. Other Analgesics
| Treatment Group | Percentage of Patients Reporting 'Pain Gone/Partly Gone' at 30 min | Percentage of Patients Reporting 'Pain Gone/Partly Gone' at 60 min | Total Pain Relief Score (4 hours) |
| PPC (150/250/50 mg) | Significantly higher vs. Paracetamol, Aspirin, Placebo (p=0.009, p<0.001, p=0.001 respectively)[2] | Significantly higher vs. Paracetamol, Aspirin, Placebo, Ibuprofen (p<0.0001 for all, p<0.01 for Ibuprofen)[2] | Significantly higher vs. Paracetamol, Ibuprofen, Placebo (p<0.0001 for all) and Aspirin (p<0.01)[2] |
| Paracetamol (500 mg) | Lower than PPC[2] | Lower than PPC[2] | Lower than PPC[2] |
| Aspirin (500 mg) | Lower than PPC[2] | Lower than PPC[2] | Lower than PPC[2] |
| Ibuprofen (200 mg) | Not significantly different from PPC at 30 min[2] | Lower than PPC[2] | Lower than PPC[2] |
| Placebo | Lower than PPC[2] | Lower than PPC[2] | Lower than PPC[2] |
Experimental Protocols
Chemo-Somatosensory Event-Related Potentials (CSSERP)
This neurophysiological method was employed to objectively assess the analgesic effects of propyphenazone and its combination with caffeine.
-
Objective: To measure the brain's electrical response to painful chemical stimulation of the nasal mucosa, thereby providing an objective measure of nociception.
-
Stimulation: The nasal mucosa was stimulated with pulses of a chemical irritant (e.g., a mixture of CO2 and air).
-
Data Acquisition: Electroencephalography (EEG) was used to record the brain's electrical activity from scalp electrodes. The recorded signals were then averaged over multiple stimuli to extract the event-related potentials (ERPs) specifically related to the chemical stimulation.
-
Endpoint: The amplitude of the CSSERP components is considered a correlate of the perceived pain intensity. A reduction in amplitude following drug administration indicates an analgesic effect.
-
Study Design: A double-blind, placebo-controlled, crossover design is typically used, where each participant receives all treatments (e.g., propyphenazone alone, propyphenazone with caffeine, placebo) in a randomized order, with a washout period between treatments.
Caption: Workflow of a CSSERP study to assess analgesia.
Postoperative Dental Pain Model
This clinical model is a standard for evaluating the efficacy of analgesics in an acute pain setting.
-
Objective: To assess the analgesic efficacy of a drug or combination in patients experiencing moderate to severe pain following dental surgery (e.g., third molar extraction).
-
Participants: Patients scheduled for dental surgery who are expected to experience postoperative pain.
-
Intervention: Following surgery, patients are randomly assigned to receive the investigational drug (e.g., propyphenazone combination), a comparator drug (e.g., ibuprofen, paracetamol), or a placebo.
-
Pain Assessment: Pain intensity and pain relief are assessed at regular intervals using validated scales:
-
Visual Analog Scale (VAS): A 100 mm line where patients mark their pain intensity, from "no pain" to "worst possible pain".
-
Categorical Pain Relief Scale: A scale where patients rate their pain relief (e.g., none, slight, moderate, complete).
-
-
Primary Endpoints:
-
Sum of Pain Intensity Differences (SPID): The time-weighted sum of the differences in pain intensity from baseline.
-
Total Pain Relief (TOTPAR): The time-weighted sum of pain relief scores.
-
Onset of Action: The time at which a meaningful reduction in pain is first reported.
-
Caption: Workflow of a postoperative dental pain study.
Signaling Pathways
The enhanced efficacy of propyphenazone in combination therapies can be attributed to the distinct yet complementary mechanisms of action of the individual components.
Propyphenazone
As an NSAID, propyphenazone's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2)[6][7][8]. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Paracetamol
The mechanism of action of paracetamol is multifaceted and not fully elucidated. It is thought to involve:
-
Central COX Inhibition: Paracetamol is a more potent inhibitor of COX enzymes in the central nervous system than in the periphery, which may explain its analgesic and antipyretic effects with minimal anti-inflammatory activity.
-
Serotonergic Pathway Modulation: Paracetamol may enhance the activity of descending serotonergic pathways, which play a role in pain modulation[4].
-
Cannabinoid System Interaction: A metabolite of paracetamol, AM404, has been shown to activate cannabinoid CB1 receptors in the brain, contributing to its analgesic effect[4].
Caffeine
Caffeine's role as an analgesic adjuvant is primarily attributed to its antagonism of adenosine receptors[9]. Adenosine can promote pain signaling, and by blocking its receptors, caffeine can reduce pain perception. Additionally, caffeine may enhance the absorption of other analgesics and contribute to a sense of well-being, which can indirectly influence pain perception.
Caption: Signaling pathways of propyphenazone, paracetamol, and caffeine.
Conclusion
The available evidence strongly supports the superior efficacy of propyphenazone in combination therapies, particularly with paracetamol and caffeine, for the management of acute pain. These combinations offer a faster onset of action and greater overall pain relief compared to propyphenazone monotherapy or other single-agent analgesics. This enhanced efficacy is a result of the synergistic and complementary mechanisms of action of the individual components, targeting multiple pain pathways. For researchers and drug development professionals, these findings highlight the potential of rational combination therapies to optimize analgesic treatments.
References
- 1. drkumardiscovery.com [drkumardiscovery.com]
- 2. youtube.com [youtube.com]
- 3. neurophysiology - How does caffeine work as an analgesic adjuvant? - Psychology & Neuroscience Stack Exchange [psychology.stackexchange.com]
- 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 7. What is Propyphenazone used for? [synapse.patsnap.com]
- 8. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Role of Caffeine in Pain Management: A Brief Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-day and Intra-day Precision in Propyphenazone Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Propyphenazone, with a focus on inter-day and intra-day precision. The information presented is compiled from various studies and aims to assist in the selection of a suitable analytical method for routine quality control and research.
Data Summary: Precision of Propyphenazone Quantification Methods
The following table summarizes the inter-day and intra-day precision data for Propyphenazone quantification using High-Performance Liquid Chromatography (HPLC), as reported in several studies. Precision is expressed as the Relative Standard Deviation (RSD), which indicates the variability of measurements. Lower RSD values signify higher precision.
| Analytical Method | Concentration Levels (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC-UV | 3, 15, 30 | < 3% | < 3% | [1] |
| HPLC-DAD | 24.8, 75.0 | 0.05% (Repeatability) | < 2% (Intermediate Precision) | [2] |
| Dual-Mode Gradient HPLC | 60, 80, 100 | Not explicitly stated for Propyphenazone alone, but method validated as per ICH guidelines[3] | Not explicitly stated for Propyphenazone alone, but method validated as per ICH guidelines[3] | [3] |
| Isocratic RP-HPLC | Not Specified | RSD < 2.0% | Not Specified | [4] |
| TLC Densitometry | 10, 15, 20 | Not explicitly stated for Propyphenazone alone, but method validated as per ICH guidelines[3] | Not explicitly stated for Propyphenazone alone, but method validated as per ICH guidelines[3] | [3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the quantification of Propyphenazone.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used method for the simultaneous determination of Propyphenazone, often in combination with other active ingredients like Paracetamol and Caffeine.
Instrumentation:
-
A liquid chromatograph equipped with a UV-visible detector, an autosampler, and a data acquisition system.
Chromatographic Conditions (Example 1): [1]
-
Column: Gracesmart C18 (5µm, 250mm × 4.6mm i.d.)
-
Mobile Phase: A mixture of water and 2-propanol (80:20 v/v), with the aqueous phase pH adjusted to 3.0 with 1% o-phosphoric acid.
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Chromatographic Conditions (Example 2): [5]
-
Column: Inertsil ODS 3V (250 x 4.6 mm i.d., 5 μ)
-
Mobile Phase: Acetonitrile and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Propyphenazone reference standard in a suitable solvent (e.g., HPLC grade water or mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Preparation: For pharmaceutical dosage forms, weigh and finely powder a number of tablets. An accurately weighed portion of the powder, equivalent to a known amount of Propyphenazone, is then dissolved in the solvent, sonicated, and diluted to a suitable concentration with the mobile phase. The solution is filtered through a 0.45 µm membrane filter before injection.
Precision Studies Protocol:
-
Intra-day Precision (Repeatability): Analyze, in triplicate, three different concentrations of Propyphenazone standard solution on the same day under the same experimental conditions.
-
Inter-day Precision (Intermediate Precision): Repeat the analysis of the three different concentrations of Propyphenazone standard solution on three consecutive days.
Method 2: Thin-Layer Chromatography (TLC) Densitometry
An alternative method that can be used for the quantification of Propyphenazone.
Instrumentation:
-
TLC applicator, developing chamber, TLC scanner (densitometer), and data analysis software.
Chromatographic Conditions: [3]
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform, toluene, ethyl acetate, methanol, and acetic acid (6:6:1:2:0.1, by volume).
-
Application: Apply the standard and sample solutions as bands on the TLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Densitometric Analysis: After development, dry the plate and scan it in a TLC scanner at a detection wavelength of 220 nm.
Precision Studies Protocol:
-
Intra-day Precision: Spot three different concentrations of Propyphenazone standard solution in triplicate on the same plate and analyze on the same day.
-
Inter-day Precision: Repeat the analysis on three different plates on three consecutive days.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting inter-day and intra-day precision studies for Propyphenazone quantification.
Caption: Workflow for Inter-day and Intra-day Precision Studies.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] METHOD DEVELOPMENT AND VALIDATION OF RAPID ISOCRATIC RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PARACETAMOL, CAFFEINE, AND PROPYPHENAZONE IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 5. pharmatutor.org [pharmatutor.org]
Safety Operating Guide
Safe Disposal of Propyphenazone-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Propyphenazone-d3, ensuring compliance with safety regulations and minimizing environmental impact.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating the disposal process, it is imperative to handle this compound with appropriate care and utilize the correct personal protective equipment to prevent exposure.
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation, preferably using a mechanical exhaust or a laboratory fume hood.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. | To protect eyes from dust particles. |
| Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To protect the body from accidental spills. |
| Respiratory Protection | If risk assessment indicates the need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied air respirator is recommended. | To prevent inhalation of harmful dust. |
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step-by-Step Disposal Protocol:
-
Containment: Keep the this compound waste in a suitable, closed container that is clearly labeled.[1] Do not mix with other waste materials.[2]
-
Contact a Professional Service: Engage a licensed chemical destruction plant or a professional waste disposal service for removal and disposal.[3]
-
Regulatory Compliance: Ensure that the disposal method, whether through a licensed service or controlled incineration with flue gas scrubbing, adheres to all applicable local, regional, and national laws and regulations.[2][3][4]
-
Avoid Improper Disposal:
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.[1]
-
Personal Protection: Use the personal protective equipment outlined in the table above. Avoid breathing dust.[1]
-
Containment and Cleanup: Pick up and arrange for disposal without creating dust.[1] Spilled material can be taken up with liquid-absorbent material (e.g., Chemizorb®).[2]
-
Disposal of Cleanup Materials: Place the collected material in a suitable, closed container for disposal.[1]
Disposal of Contaminated Packaging
Contaminated containers should be handled with the same precautions as the product itself.[2]
-
Reconditioning: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Propyphenazone-d3
Essential Safety and Handling of Propyphenazone-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
This compound is classified as harmful if swallowed.[1][2][3][4][5] It may also cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to the safety protocols outlined below is essential to minimize exposure and ensure a safe laboratory environment.
Key Safety and Physical Data
The following table summarizes essential quantitative data for this compound.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [2][3][4][5] |
| Acute Toxicity | LD50 Oral (Rat) | 860 mg/kg[4][5] |
| Physical State | Solid (White to off-white) | [1][2] |
| Melting Point | 102-105°C | [1][2] |
| Storage Temperature | Room temperature (+15°C to +25°C) | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate personal protective equipment and engineering controls is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| Control Type | Requirement | Specifications |
| Engineering Controls | Ventilated Enclosure | All handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other mechanical exhaust system.[1] |
| Eye Protection | Safety Glasses | Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Body Protection | Protective Clothing | Wear a lab coat or impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[1] |
| Respiratory Protection | Air-purifying Respirator | Where risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] |
Procedural Guidance for Safe Handling
Follow this step-by-step protocol for the safe handling of this compound from receipt to disposal.
Preparation and Area Setup
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Designate Work Area: Conduct all manipulations of the solid compound within a certified laboratory fume hood to control potential dust and aerosol formation.[1]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before introducing the compound to the work area.
-
Prepare for Spills: Ensure a spill kit is readily accessible.
Donning Personal Protective Equipment (PPE)
-
Hand and Body: Put on a lab coat and the first pair of gloves.
-
Eye Protection: Wear safety glasses with side shields.
-
Respiratory: If required by your risk assessment, don the appropriate respirator.
-
Second Pair of Gloves: Don a second pair of gloves, ensuring the outer glove cuff is pulled over the sleeve of the lab coat.[6]
Handling and Experimental Use
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.[1]
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
General Handling: Avoid all direct contact with the substance.[1][2] Do not eat, drink, or smoke in the work area.[2][3][4][5] Wash hands thoroughly after handling.[2][3][4][5]
Post-Handling and Decontamination
-
Clean Workspace: Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove the outer gloves first and dispose of them in a designated waste container.[6] Remove the lab coat and other PPE, being careful to avoid contaminating your skin or clothing. Remove the inner gloves last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1]
Operational Plans: Spills, Storage, and Disposal
Accidental Release Measures
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully pick up and arrange disposal without creating dust.[1] Avoid breathing any dust.[1]
-
Collect: Place the spilled material into a suitable, closed, and labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Entry into Drains: Do not allow the product to enter drains or waterways.[1]
Storage
-
Store containers in a dry, cool, and well-ventilated place.[2][3]
-
Store at room temperature (+15°C to +25°C).[3]
-
Protect from light.[3]
Disposal Plan
-
Waste Collection: All waste materials, including contaminated PPE, weighing papers, and empty containers, must be collected in designated, sealed containers.
-
Professional Disposal: Do not dispose of this compound with household garbage or via the sewage system.[4] This material must be disposed of by a licensed professional waste disposal service or a chemical destruction plant.[1][2] Follow all local, regional, and national regulations for chemical waste disposal.[3][4][5]
Safe Handling Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
